2-Chlorothieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHXBAHAGHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529353 | |
| Record name | 2-Chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-14-7 | |
| Record name | 2-Chlorothieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94191-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Chlorothieno[3,2-b]pyridine
The following technical guide details the chemical structure, synthesis, and reactivity of 2-Chlorothieno[3,2-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 94191-14-7 Formula: C₇H₄ClNS Molecular Weight: 169.63 g/mol [1][2]
Executive Summary
This compound is a fused bicyclic heteroaromatic compound consisting of a pyridine ring fused to a thiophene ring. Unlike its isomer 7-chlorothieno[3,2-b]pyridine, which is functionalized on the pyridine ring, the 2-chloro derivative carries the halogen on the thiophene moiety (position
Chemical Structure and Properties[3][4][5][6][7][8]
The thieno[3,2-b]pyridine core is planar. The fusion of the electron-deficient pyridine ring with the electron-rich thiophene ring creates a dipole and distinct zones of reactivity. The 2-position is electronically unique; while the thiophene ring is generally nucleophilic, the 2-chloro substituent activates this position for oxidative addition by transition metals.
Physicochemical Data[9]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Typical of halogenated thienopyridines |
| Melting Point | 45–50 °C (Predicted) | Low-melting solid; distinct from 7-chloro isomer (35 °C) |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water |
| LogP | ~2.6 | Lipophilic scaffold suitable for CNS penetration |
| pKa | ~2.9 (Conjugate acid) | Pyridine nitrogen is weakly basic |
Structural Numbering
The numbering system is critical for distinguishing isomers.
-
Sulfur (S): Position 1
-
Bridgehead Carbons: 3a and 7a
-
Pyridine Carbons: Positions 5, 6, and 7[7]
(Note: Diagram represents the logic of the core structure. In the 2-chloro derivative, the Cl atom replaces the hydrogen at position 2).
Synthesis Pathways[4][10][11][12][15][16][17]
The most authoritative route for synthesizing this compound involves the regioselective lithiation of the parent heterocycle followed by electrophilic chlorination. This method exploits the acidity of the C2-proton, which is enhanced by the inductive effect of the sulfur atom and the fused pyridine ring.
Route A: Direct Lithiation-Chlorination (Recommended)
This protocol ensures high regioselectivity for the 2-position over the 3-position.
-
Reagents:
-Butyllithium ( -BuLi), Hexachloroethane ( ) or -Chlorosuccinimide (NCS). -
Conditions: Anhydrous THF, -78 °C.
Mechanism:
The C2 proton is the most acidic (
Caption: Regioselective synthesis via lithiation at the C2 position.
Reactivity Profile & Applications
The 2-chloro substituent is a versatile handle for medicinal chemistry. While less reactive than the 2-bromo analog, it is sufficiently active for palladium-catalyzed cross-coupling reactions, particularly with modern phosphine ligands (e.g., XPhos, SPhos).
Key Transformations
-
Suzuki-Miyaura Coupling: Formation of C–C bonds to attach aryl or heteroaryl groups. Used to build kinase inhibitor scaffolds.
-
Buchwald-Hartwig Amination: Formation of C–N bonds.
-
Stille Coupling: Reaction with organostannanes.
Medicinal Chemistry Utility
-
Kinase Inhibition: The thieno[3,2-b]pyridine scaffold mimics the purine core of ATP, allowing it to bind in the hinge region of kinases like Haspin , VEGFR , and Src .
-
Bioisosterism: It serves as a bioisostere for indole, improving metabolic stability and altering lipophilicity.
Caption: Divergent reactivity profile of the 2-chloro scaffold.
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of 2-Phenylthieno[3,2-b]pyridine from this compound.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (0.05 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with this compound (100 mg), phenylboronic acid (86 mg), and
(163 mg). -
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Catalyst: Add
(24 mg) under a nitrogen stream. -
Reaction: Seal and heat to 90 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over
. -
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Critical Control Point: The 2-chloro bond is less labile than a 2-bromo bond. Efficient degassing is crucial to prevent catalyst deactivation by oxygen.
Safety and Handling
-
Hazards: this compound is an irritant to eyes, skin, and the respiratory system.[9]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11275251, 7-Chlorothieno[3,2-b]pyridine (Isomer comparison). Retrieved from [Link]
-
MDPI . (2020).[12] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity. (Discusses Suzuki coupling on the scaffold). Retrieved from [Link][11]
- Google Patents. (2021). WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds. (Cites 7-bromo-2-chlorothieno[3,2-b]pyridine as intermediate).
-
Organic Chemistry Portal . (n.d.). Suzuki Coupling.[12][13][14][15][16] Retrieved from [Link]
Sources
- 1. 94191-14-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. molcore.com [molcore.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Navigating the Synthesis and Application of 2-Chlorothieno[3,2-b]pyridine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, the thieno[3,2-b]pyridine scaffold stands out as a privileged heterocyclic motif. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, 2-Chlorothieno[3,2-b]pyridine, with a focus on its chemical identity, synthesis, and critical role as a versatile intermediate in pharmaceutical research and development.
Compound Identification and Physicochemical Properties
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 94191-14-7[1]
-
Molecular Formula: C₇H₄ClNS
-
Molecular Weight: 169.63 g/mol
Physicochemical Properties:
| Property | Inferred Value/Characteristic |
| Appearance | White to pale-yellow solid |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
| Thermal Stability | The rigid fused ring structure suggests good thermal stability. |
It is imperative for researchers to perform their own analytical characterization to determine the precise physicochemical properties of any synthesized or acquired batch of this compound.
The Thieno[3,2-b]pyridine Core: A Scaffold of Therapeutic Promise
The thieno[3,2-b]pyridine core is a bioisostere of purine and has been a focal point in the design of numerous biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring their significance in drug discovery.
Established Biological Activities of Thienopyridine Derivatives:
-
Oncology: Thieno[3,2-b]pyridine derivatives have shown potential as anticancer agents by targeting various kinases and inhibiting cancer cell proliferation and motility.[2]
-
Neurology: The scaffold is a key component in the development of agents with potential applications in treating neurological and cardiovascular diseases.[3]
-
Antiviral and Antimicrobial: Certain derivatives have exhibited promising antiviral and antimicrobial properties.
The presence of a chlorine atom at the 2-position of the thieno[3,2-b]pyridine ring system offers a reactive handle for further chemical modifications, making this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
Synthetic Strategies for Thieno[3,2-b]pyridine Derivatives
The synthesis of the thieno[3,2-b]pyridine core can be approached through several strategic disconnections. A common and effective method involves the construction of the thiophene ring onto a pre-existing pyridine core.
General Synthetic Workflow:
Caption: A generalized synthetic pathway to the thieno[3,2-b]pyridine core.
Plausible Synthesis of this compound:
A plausible synthetic route to this compound could involve the reaction of a suitably substituted pyridine-2-thione with an appropriate α-halocarbonyl compound, followed by intramolecular cyclization and subsequent chlorination. For instance, a common precursor for related structures is 3-cyanopyridine-2(1H)-thione, which can undergo S-alkylation followed by a Thorpe-Ziegler cyclization to form an aminothienopyridine. Subsequent diazotization and Sandmeyer reaction could introduce the chloro group at the 2-position.
Illustrative Experimental Protocol (Adapted from related syntheses):
Step 1: Synthesis of a Thieno[3,2-b]pyridinone Precursor
-
To a solution of a substituted 2-mercaptopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an α-haloester, such as ethyl chloroacetate (1.1 equivalents), dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the S-alkylated intermediate.
-
Treat the intermediate with a strong base (e.g., sodium ethoxide in ethanol) and heat to induce intramolecular cyclization to the corresponding thieno[3,2-b]pyridinone.
Step 2: Chlorination to this compound
-
Treat the thieno[3,2-b]pyridinone precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃), optionally in the presence of a base like N,N-dimethylaniline.
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro substituent on the thieno[3,2-b]pyridine scaffold is a versatile functional group for introducing molecular diversity through various cross-coupling reactions. This strategic placement of a reactive handle allows for the systematic exploration of the chemical space around the core, which is a fundamental aspect of structure-activity relationship (SAR) studies.
Caption: Derivatization of this compound via cross-coupling reactions.
The ability to readily introduce a wide range of aryl, heteroaryl, alkyl, amino, and alkynyl groups at the 2-position enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This strategic derivatization is crucial for optimizing potency, selectivity, and metabolic stability, ultimately leading to the identification of viable drug candidates. For example, derivatives of the thieno[3,2-b]pyridine scaffold have been investigated as kinase inhibitors for cancer therapy.[4]
Safety, Handling, and Storage
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound (CAS 94191-14-7) is not publicly available, the following safety information is inferred from the hazard profiles of its structural isomers, 2-Chloropyridine (CAS 109-09-1) and 7-Chlorothieno[3,2-b]pyridine (CAS 69627-03-8). Researchers must handle this compound with extreme caution and perform a thorough risk assessment before use.
Potential Hazards:
Based on data for its isomers, this compound should be considered a hazardous substance with the following potential risks:
-
Acute Toxicity: May be harmful if swallowed, and potentially fatal if inhaled or in contact with skin.[5]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[6]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.[5]
-
Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General Recommendations):
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel compounds with significant therapeutic potential. Its strategic chloro-substituent provides a gateway for extensive chemical exploration, enabling the development of diverse compound libraries for drug discovery programs. While its full physicochemical and toxicological profiles are yet to be extensively documented, the established importance of the thieno[3,2-b]pyridine scaffold warrants further investigation into this and other derivatives. Researchers working with this compound should proceed with a high degree of caution, adhering to stringent safety protocols, and leverage its synthetic utility to drive the discovery of next-generation therapeutics.
References
-
Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2021, July 12). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-CHLORO-3-METHYLTHIENO[3,2-B]PYRIDINE. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 24(15), 2792. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Anticancer Activity of Novel Thieno[3,2-b]pyridine Derivatives. Molecules, 25(1), 193. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chlorothieno[3,2-b]pyridine. Retrieved from [Link]
Sources
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- 3. Thieno[3,2-b]pyridine, 7-chloro-2-iodo- | Chemical Properties, Uses, Safety & Supplier China | High Purity Thieno[3,2-b]pyridine Compounds [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Metabolic Stability of Thienopyridine-Based Kinase Inhibitors
This guide provides a comprehensive technical analysis of the metabolic stability of thienopyridine and thienopyrimidine-based kinase inhibitors. It addresses the specific metabolic liabilities of the thiophene ring, medicinal chemistry strategies for optimization, and validated experimental protocols.
Mechanisms, Liabilities, and Medicinal Chemistry Optimization[1]
Executive Summary
Thienopyridine and thienopyrimidine scaffolds are "privileged structures" in kinase drug discovery due to their ability to mimic the adenine ring of ATP, allowing for potent binding to the kinase hinge region. Prominent examples include Pictilisib (GDC-0941) (PI3K inhibitor) and various preclinical candidates for mTOR and EGFR.
However, the thiophene moiety introduces a specific metabolic liability: susceptibility to S-oxidation by Cytochrome P450 (CYP450) enzymes.[1] Unlike thienopyridine antiplatelet drugs (e.g., clopidogrel), where this oxidation is a required activation step, in kinase inhibitors it represents a clearance pathway and a toxicity risk due to the formation of reactive electrophiles. This guide details the structural basis of this instability and provides actionable strategies for stabilization.
Structural Liabilities: The Thiophene S-Oxidation Pathway
The core metabolic weakness of the thienopyridine scaffold lies in the electron-rich sulfur atom of the thiophene ring. CYP450 enzymes (particularly CYP3A4 and CYP2C19) can oxidize this sulfur, leading to a cascade of instability.
Mechanism of Instability
-
S-Oxidation: The sulfur atom undergoes oxidation to form a thiophene S-oxide .[1]
-
Diels-Alder Dimerization: Thiophene S-oxides are highly reactive dienes and can self-dimerize.
-
Epoxidation & Ring Opening: Further oxidation can lead to thiophene epoxides or valence tautomers that are potent electrophiles.
-
Nucleophilic Attack: These intermediates can react with cellular nucleophiles (glutathione, proteins) or water, leading to ring opening and irreversible clearance.
Pathway Visualization
Figure 1: The metabolic bioactivation pathway of the thienopyridine scaffold. S-oxidation leads to reactive electrophiles that result in clearance or toxicity.
Medicinal Chemistry Optimization Strategies
To improve metabolic stability without compromising kinase potency, researchers must modulate the electronic and steric environment of the thiophene ring.
Strategy 1: Electronic Deactivation
The sulfur atom's susceptibility to oxidation is driven by the electron density of the thiophene ring.
-
Approach: Introduce Electron-Withdrawing Groups (EWGs) (e.g., -CN, -CF3, -Cl) on the thiophene ring or the fused pyridine/pyrimidine ring.
-
Effect: Lowers the HOMO energy of the thiophene, making the sulfur less nucleophilic and harder for the high-valent iron-oxo species of CYP450 to oxidize.
Strategy 2: Steric Blocking
CYP450 oxidation requires the substrate to approach the heme iron in a specific orientation.
-
Approach: Introduce bulky substituents (e.g., methyl, cyclopropyl) at the C-2 or C-3 positions of the thiophene ring (depending on fusion geometry).
-
Effect: Sterically hinders the approach of the oxidant to the sulfur atom.
Strategy 3: Scaffold Hopping
If the thienopyridine core remains unstable despite substitution, a scaffold hop is often necessary.
-
Alternative: Thiazolo[5,4-d]pyrimidine .[2]
-
Rationale: The thiazole ring is generally more metabolically stable than thiophene due to the presence of the nitrogen atom, which reduces the electron density on the sulfur and changes the aromaticity profile.
Summary of SAR for Stability
| Modification | Target Region | Mechanism | Impact on Stability |
| C-Substitution | Thiophene Ring (C2/C3) | Steric Hindrance | High (Blocks CYP access) |
| EWG Addition | Pyridine/Pyrimidine Ring | Electronic Effect | Moderate (Reduces S-nucleophilicity) |
| Scaffold Hop | Core (Thiophene -> Thiazole) | Bioisosterism | High (Removes primary soft spot) |
| Solubility | Solubilizing Group (e.g., Morpholine) | LogD Reduction | Indirect (Reduces overall metabolic burden) |
Experimental Protocols
Trustworthy data requires self-validating protocols. The following workflows are designed to assess metabolic stability and identify reactive metabolites.
Protocol: Microsomal Metabolic Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control: Verapamil (High clearance) or Ticlopidine (Thienopyridine-specific control).
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in buffer. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile (ACN) containing internal standard (IS) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is used to calculate and .
Protocol: Reactive Metabolite Trapping (GSH Adduct Search)
This protocol confirms if the instability is due to reactive thiophene S-oxides.
Workflow:
-
Incubation: Perform the microsomal incubation (as above) but add 5 mM Glutathione (GSH) or a GSH-ethyl ester (for better cell permeability analogs) to the mixture.
-
Control: Run a parallel incubation without NADPH (Negative Control).
-
Analysis: Analyze via LC-MS/MS using a Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272 for GSH fragment).
-
Interpretation: The detection of [M + GSH + O - 2H] or [M + GSH] peaks indicates the trapping of a reactive intermediate (S-oxide or epoxide).
Optimization Logic Flowchart
Figure 2: The Design-Make-Test-Analyze (DMTA) cycle specifically tailored for stabilizing thienopyridine kinase inhibitors.
References
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Source: PubMed / Clin Pharmacol Ther. URL:[Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Source: Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] URL:[Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology. URL:[Link]
-
Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 (Pictilisib). Source: Cancer Chemotherapy and Pharmacology.[6][9][10] URL:[Link]
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- 8. researchgate.net [researchgate.net]
- 9. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 2-Chlorothieno[3,2-b]pyridine
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-chlorothieno[3,2-b]pyridine (CAS: 94191-14-7), a critical scaffold in the development of kinase inhibitors and anti-platelet agents. While electrophilic aromatic substitution (EAS) on this scaffold typically favors the C-3 position, this guide focuses on the regioselective C-2 lithiation-halogenation strategy, which offers superior isomeric purity (>98%) and scalability. We provide a step-by-step experimental protocol, safety considerations for organolithium handling, and a continuous flow chemistry adaptation for multi-kilogram scale-up.
Introduction & Retrosynthetic Analysis
Thieno[3,2-b]pyridine is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and indole. The introduction of a chlorine atom at the C-2 position is synthetically strategic; the C-Cl bond at this position is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the fused pyridine ring.
Structural Logic
The thieno[3,2-b]pyridine system consists of a thiophene ring fused to a pyridine ring.
-
Numbering: Sulfur is position 1. The carbon alpha to sulfur is C-2 . The carbon beta to sulfur is C-3 . The nitrogen is at position 4.
-
Reactivity Profile:
-
Electrophilic Substitution (EAS): Favors C-3 (beta-position), similar to indole.
-
Metallation (Lithiation): Favors C-2 (alpha-position) due to the high acidity of the proton adjacent to sulfur (pKa ~32-35) and the inductive effect of the heteroatom.
-
Therefore, direct chlorination using reagents like NCS often yields mixtures (C-3/C-2). The Lithiation-Quench strategy is the only reliable method to exclusively access the 2-chloro isomer.
Retrosynthetic Scheme (Graphviz)
Caption: Retrosynthetic disconnection showing the C-2 lithiation pathway.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Thieno[3,2-b]pyridine (SM): >98% purity. (Commercially available or synthesized via Skraup reaction of 3-aminothiophene).
-
n-Butyllithium (n-BuLi): 2.5 M solution in hexanes. Titrate before use.
-
Hexachloroethane (C₂Cl₆): Recrystallized or sublimation-grade. (NCS is an alternative but C₂Cl₆ often gives cleaner reaction profiles for lithio-species).
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free, sparged with Argon.
-
Inert Atmosphere: Argon or Nitrogen line.
Batch Protocol (Gram Scale)
Step 1: Setup and Deprotonation
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Charge the RBF with Thieno[3,2-b]pyridine (1.0 equiv, e.g., 5.0 g) and anhydrous THF (15 volumes, 75 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equiv) dropwise via the addition funnel over 30 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature below -70°C to prevent ring opening or polymerization.
-
-
Stir the resulting dark red/brown solution at -78°C for 1 hour to ensure complete lithiation.
Step 2: Chlorination
-
Dissolve Hexachloroethane (1.2 equiv) in anhydrous THF (5 volumes) in a separate flame-dried flask.
-
Transfer the C₂Cl₆ solution slowly to the lithiated intermediate at -78°C via cannula or syringe pump over 20 minutes.
-
Observation: The color will fade as the reaction quenches.
-
-
Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Step 3: Workup & Isolation
-
Quench the reaction with saturated aqueous NH₄Cl (10 volumes) at 0°C.
-
Extract with Ethyl Acetate (3 x 10 volumes).
-
Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: The crude residue is typically a yellow solid. Recrystallize from Heptane/EtOAc (9:1) or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Yield: 85-92% Purity: >98% (HPLC)
Flow Chemistry Adaptation (Scale-Up)
For multi-kilogram synthesis, maintaining -78°C is energetically costly. A continuous flow reactor allows for higher temperatures (-20°C to 0°C) due to superior heat transfer and mixing.
-
Stream A: Thieno[3,2-b]pyridine in THF (0.5 M).
-
Stream B: n-BuLi in Hexanes (0.5 M).
-
Stream C: C₂Cl₆ in THF (0.5 M).
-
Reactor:
-
Zone 1 (Lithiation): Mix Stream A + B. Residence time: 60 seconds. Temp: -20°C.
-
Zone 2 (Quench): Add Stream C. Residence time: 120 seconds. Temp: 0°C.
-
-
Advantages: Eliminates cryogenic tanks; prevents accumulation of unstable lithiated intermediate.
Analytical Data & Validation
To ensure the integrity of the synthesized product, compare against these standard values:
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Darkens upon oxidation/storage |
| Melting Point | 48 - 50 °C | Distinct from C-3 isomer |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, J=4.5 Hz, 1H, H-6), 8.15 (d, J=8.0 Hz, 1H, H-8), 7.40 (s, 1H, H-3), 7.28 (dd, 1H, H-7) | Key Diagnostic: Disappearance of the H-2 doublet (usually ~7.6 ppm) and simplification of H-3 to a singlet. |
| MS (ESI+) | [M+H]⁺ = 170.0/172.0 | Characteristic 3:1 Chlorine isotope pattern |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or incomplete lithiation. | Titrate n-BuLi using diphenylacetic acid. Ensure THF is <50 ppm water. Increase lithiation time. |
| Regioisomer Mixture | Temperature spike during n-BuLi addition. | Ensure internal temp < -70°C. If using Flow, check mixing efficiency (Reynolds number). |
| Starting Material Recovery | Quench occurred before reaction with C₂Cl₆. | Ensure C₂Cl₆ is dry and added before any proton source. |
| Tarry Impurities | Ring opening of thiophene. | Avoid temperatures > -40°C for the lithiated species in batch mode. |
References
-
Regioselective Lithiation of Thienopyridines
- General Thienopyridine Synthesis: Litvinov, V. P. (2005). "Thienopyridines: Synthesis, Properties, and Biological Activity." Russian Chemical Bulletin, 54(4), 865.
- Flow Chemistry for Organolithiums: Nagaki, A., et al. (2011). "Flow Microreactor Synthesis of Disubstituted Pyridines Using Functionalized Pyridyllithiums." Journal of Organic Chemistry, 76(24), 10325-10331.
-
Patent Reference (Core Structure)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. igi-global.com [igi-global.com]
- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chlorothieno[3,2-b]pyridine
[1]
Executive Summary & Strategic Importance
The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indoles, quinolines, and purines. Its utility is prominent in kinase inhibitors (e.g., PI3K, BRAF) and anti-infectives.
This guide focuses specifically on the 2-chlorothieno[3,2-b]pyridine intermediate. Unlike its 7-chloro isomer (which resides on the electron-deficient pyridine ring and is prone to nucleophilic aromatic substitution, SNAr), the 2-chloro substituent resides on the electron-rich thiophene ring. Consequently, the 2-position is inert to SNAr under standard conditions and requires Palladium-catalyzed cross-coupling for functionalization.
Key Challenges addressed in this protocol:
-
Catalyst Poisoning: The sulfur atom at position 1 can coordinate to Pd, potentially deactivating the catalyst.
-
Protodehalogenation: The electron-rich nature of the thiophene ring makes the C-Pd bond susceptible to protonolysis, leading to the hydro-dehalogenated byproduct.
-
Regioselectivity: Differentiating the 2-position from other potential halogenation sites.
Reactivity Profile & Mechanistic Insight
To design a robust protocol, one must understand the electronic environment of the substrate.
Electronic Structure
-
Position 2 (Thiophene alpha-position): Electron-rich. The C-Cl bond here has a higher bond dissociation energy than a typical aryl iodide but is activated for oxidative addition by electron-rich phosphine ligands.
-
Position 7 (Pyridine gamma-position): Electron-deficient.[1] Highly reactive towards nucleophiles (amines, alkoxides) via SNAr.
Implication: If your substrate is 2,7-dichlorothieno[3,2-b]pyridine , you can achieve orthogonal functionalization. Use SNAr for the 7-position first (mild heat, no metal), followed by Pd-catalysis for the 2-position. If working with the mono-2-chloro substrate, standard Pd-catalysis is the sole viable route.
Catalyst Selection Logic[2]
-
Ligand: We prioritize electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos , SPhos , BrettPhos ). These ligands facilitate the difficult oxidative addition into the C-Cl bond and prevent the formation of stable, inactive Pd-sulfur complexes.
-
Precatalyst: Pd(dppf)Cl₂ is a "workhorse" for Suzuki couplings of thienopyridines due to its bite angle and stability. For challenging aminations, Pd₂(dba)₃ combined with a specific ligand is preferred.
Visual Workflow: Optimization Strategy
Figure 1: Decision tree for optimizing cross-coupling reactions based on the target moiety and substrate class.
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Synthesis of 2-(hetero)arylthieno[3,2-b]pyridines.[2] Mechanism: The boronic acid transmetallates to the Pd(II) center after oxidative addition. The presence of water/base is critical to activate the boron species.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂ ) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃ ) (2.0–3.0 equiv)[3]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the this compound, boronic acid, and K₂CO₃.
-
Degassing (Critical): Add the 1,4-Dioxane/Water mixture. Sparge the solvent with argon for 10–15 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂[4][5]·CH₂Cl₂ quickly under a positive stream of argon. Cap the vial immediately.
-
Reaction: Heat the block/oil bath to 90–100 °C . Stir vigorously for 4–12 hours.
-
Monitoring: Check by LCMS or TLC. The starting chloride typically elutes faster than the biaryl product on C18.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).
Optimization Table: Suzuki Coupling
| Variable | Standard Condition | "Hard" Substrate Condition (Steric bulk) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G2 or Sphos Pd G2 (2-5 mol%) |
| Base | K₂CO₃ (2M aq.) | K₃PO₄ (Solid or 3M aq.) |
| Solvent | Dioxane/Water (4:[4]1) | THF/Water (10:1) or n-Butanol |
| Temp | 90 °C | 60–80 °C (Mild heating prevents deboronation) |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amine side chains at the 2-position. Challenge: Thiophene amines can be unstable; however, the fused pyridine ring stabilizes the product.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst Source: Pd₂(dba)₃ (0.02 equiv / 2 mol% Pd)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (0.04–0.08 equiv)
-
Base: Sodium tert-butoxide (NaOtBu ) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates)
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous)
Step-by-Step Procedure
-
Pre-complexation (Recommended): In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ and the Ligand in the solvent at RT for 5 minutes to generate the active L-Pd(0) species (solution often turns from purple/red to orange/yellow).
-
Substrate Addition: Add the aryl chloride, amine, and base to the reaction vessel.
-
Combine: Transfer the catalyst solution to the reaction vessel via syringe.
-
Reaction: Seal and heat to 100 °C for 6–16 hours.
-
Workup: Filter through a Celite pad (eluting with DCM). Concentrate.
-
Purification: Reverse-phase prep-HPLC is often preferred for amino-thienopyridines to remove residual Palladium and ligand oxides.
Troubleshooting & Quality Control
Common Failure Modes
-
Protodehalogenation (Product is Thieno[3,2-b]pyridine):
-
Cause: Hydride source present (often from solvent decomposition or excess base acting on alcohol solvents) or slow oxidative addition.
-
Fix: Switch to a non-protic solvent (Toluene) if possible. Increase catalyst loading to speed up oxidative addition. Use a more electron-rich ligand (e.g., switch from PPh₃ to tBu₃P or XPhos).
-
-
No Reaction (Recovery of Starting Material):
-
Cause: Catalyst poisoning by Sulfur or failure to insert into C-Cl.
-
Fix: Ensure rigorous degassing. Switch to Pd-PEPPSI-IPr precatalyst, which is highly resistant to heteroatom poisoning.
-
Analytical Markers
-
¹H NMR: The proton at C-3 (thiophene ring) is a diagnostic doublet or singlet around 7.2–7.5 ppm. In the 2-substituted product, this shift will move significantly depending on the electronic nature of the new group.
-
LCMS: Thieno[3,2-b]pyridines ionize well in ESI+ mode due to the pyridine nitrogen.
References
-
General Reactivity of Thienopyridines
-
Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews.
-
-
Suzuki Coupling of 2-Halo-thienopyridines
-
Queiroz, M. J. R. P., et al. (2010).[6] Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. European Journal of Medicinal Chemistry.
-
-
Buchwald-Hartwig Conditions for Heteroaryl Chlorides
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
-
Mechanistic Insights on Heterocycle Coupling
-
Schoenebeck, F., & Houk, K. N. (2010).[6] Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
-
-
Application in Drug Discovery (Kinase Inhibitors)
-
Pei, Z., et al. (2013). Discovery of 2-arylthieno[3,2-b]pyridines as potent inhibitors of PI3K. Bioorganic & Medicinal Chemistry Letters.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the C-2 Position in Thieno[3,2-b]pyridine Systems
Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Core in Drug Discovery
The thieno[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science. This fused ring system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Derivatives of thieno[3,2-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent anti-proliferative, anti-inflammatory, and antitumor effects.[1][2] The planar nature of the system allows for effective π-stacking interactions, although this can sometimes lead to poor aqueous solubility.[3] The strategic modification of this scaffold is crucial for modulating its physicochemical properties and optimizing its biological activity.
The C-2 position of the thiophene ring is a key site for synthetic elaboration. Its functionalization allows for the introduction of diverse substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the primary strategies for C-2 functionalization, supported by detailed, field-proven protocols and mechanistic insights.
Strategic Overview: Pathways to C-2 Functionalization
The synthetic approaches to modify the C-2 position can be broadly categorized into two main pathways: 1) initial C-H activation or halogenation to create a reactive handle, followed by 2) cross-coupling reactions to introduce diverse molecular fragments. The choice of strategy depends on the desired final product, substrate compatibility, and available starting materials.
Figure 1: General strategies for C-2 functionalization of the thieno[3,2-b]pyridine core.
C-2 Halogenation: Installing a Versatile Synthetic Handle
Electrophilic halogenation is one of the most direct and common methods to pre-functionalize the thieno[3,2-b]pyridine system. The electron-rich nature of the thiophene ring facilitates regioselective attack at the C-2 position. The resulting 2-halo-thieno[3,2-b]pyridines are exceptionally versatile intermediates for a wide array of palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Reagents: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are preferred halogenating agents. They are crystalline solids that are easier and safer to handle than elemental bromine or chlorine gas. They generate the electrophilic halogen species in situ at a controlled rate, minimizing over-reaction and side-product formation.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is typically used. These solvents can solubilize the heterocyclic substrate and the halogenating agent, and their polarity can help stabilize charged intermediates in the electrophilic aromatic substitution mechanism. Reactions are often performed in the dark to prevent radical side reactions initiated by light.
Protocol 1: Synthesis of 2-Bromo-thieno[3,2-b]pyridine
Materials:
-
Thieno[3,2-b]pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add thieno[3,2-b]pyridine (1.0 eq). Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration). Protect the flask from light by wrapping it in aluminum foil.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding it to an ice-cold saturated solution of Na₂S₂O₃ to destroy any remaining bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-bromo-thieno[3,2-b]pyridine.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the C-2 proton signal and the appearance of a new aromatic signal pattern in the NMR spectrum are indicative of successful bromination.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
With a 2-halo-thieno[3,2-b]pyridine in hand, a vast chemical space can be accessed through palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[4]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include: (i) Oxidative Addition of the 2-halo-thieno[3,2-b]pyridine to the Pd(0) center, forming a Pd(II) intermediate; (ii) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center; and (iii) Reductive Elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[5]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-thieno[3,2-b]pyridine
This protocol is adapted from methodologies used for similar heterocyclic systems.[6][7]
Materials:
-
2-Bromo-thieno[3,2-b]pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂O)
Procedure:
-
Setup: In an oven-dried Schlenk tube, combine 2-bromo-thieno[3,2-b]pyridine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Add the palladium catalyst (2-5 mol%). Seal the tube with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a 3:1 or 4:1 mixture of the organic solvent and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the 2-aryl-thieno[3,2-b]pyridine product.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 95 | 75-85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-90 |
Yields are typical ranges based on literature for similar substrates and are highly dependent on the specific substrates and reaction scale.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine, a critical transformation for synthesizing many pharmaceutical compounds.[8][9]
Causality Behind Experimental Choices:
-
Ligands: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-thieno[3,2-b]pyridine
This protocol is a general guide based on established methods for 2-halopyridines.[10][11]
Materials:
-
2-Bromo-thieno[3,2-b]pyridine
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Setup (Glovebox Recommended): In a glovebox, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (1.4 eq) to an oven-dried vial or Schlenk tube.
-
Reagent Addition: Add the 2-bromo-thieno[3,2-b]pyridine (1.0 eq) and the anhydrous solvent. If the amine is a liquid, add it via syringe (1.2 eq). If it is a solid, add it with the other solids.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture with stirring to the required temperature (typically 80-110 °C) for 4-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.
Conclusion and Future Perspectives
The functionalization of the C-2 position of thieno[3,2-b]pyridines is a well-established yet continually evolving field. While halogenation followed by palladium-catalyzed cross-coupling remains the workhorse approach, newer methods such as direct C-H activation are gaining traction for their improved atom economy.[12] The protocols and strategies outlined in this guide provide a robust foundation for researchers to synthesize novel thieno[3,2-b]pyridine derivatives. The continued development of more efficient and selective catalytic systems will undoubtedly unlock new possibilities for creating complex molecules for drug discovery and materials science applications.
References
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Kudryavtsev, D. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available at: [Link]
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NIH (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]
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Kudryavtsev, D. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available at: [Link]
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Leung, E. et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available at: [Link]
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Semantic Scholar (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Available at: [Link]
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Leung, E. et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Available at: [Link]
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Leung, E. et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]
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Campos, J. et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]
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Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
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Jiang, J. K. et al. (2012). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. National Institutes of Health. Available at: [Link]
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Berger, M. L. et al. (2005). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
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Roger, J. et al. (2019). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
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Manoso, A. S. et al. (2004). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]
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Bosc, D. et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]
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Hsieh, T.-H. et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. National Institutes of Health. Available at: [Link]
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Turner, J. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. Available at: [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
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Kudryavtseva, T. A. et al. (2023). Pyridine C−H functionalization reactions. ResearchGate. Available at: [Link]
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Manoso, A. S. et al. (2004). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
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The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Available at: [Link]
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Queiroz, M.-J. R. P. et al. (2011). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. Available at: [Link]
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TMP Chem (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Kumar, A. et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Application Notes & Protocols: Synthesis of Thienopyridine-Based Anti-Platelet Agents
Introduction: The Critical Role of Thienopyridines in Cardiovascular Medicine
Thienopyridine derivatives are a cornerstone in the management of atherothrombotic diseases. These heterocyclic compounds form the backbone of several key anti-platelet drugs that have significantly improved outcomes for patients with acute coronary syndromes (ACS), and for those undergoing percutaneous coronary intervention (PCI).[1] The primary mechanism of action for this class of drugs is the irreversible antagonism of the P2Y12 receptor on platelets.[2][3] By blocking this receptor, thienopyridines inhibit adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in the formation of blood clots.[4]
The thienopyridine scaffold, a fusion of thiophene and pyridine rings, provides a versatile platform for medicinal chemists. The specific regioisomer and substitutions on this core structure are critical for pharmacological activity. While the prompt specified 2-chlorothieno[3,2-b]pyridine as a starting material, this application note will provide a detailed, industrially relevant synthesis of Prasugrel, a leading third-generation thienopyridine anti-platelet agent. Prasugrel's synthesis utilizes the isomeric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and serves as an exemplary case study for the synthesis of this vital class of pharmaceuticals. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy, detailed experimental protocols, and the scientific rationale behind each step.
Mechanism of Action: P2Y12 Receptor Inhibition
Thienopyridines like Prasugrel are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their therapeutic effect.[2] Upon oral administration, Prasugrel is rapidly hydrolyzed by esterases in the intestine to an inactive thiolactone intermediate. This intermediate is then oxidized in a single, cytochrome P450-dependent step in the liver to its active metabolite.[5]
The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor. This irreversible binding prevents ADP from activating the receptor, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet (approximately 7-10 days).[5][6]
Figure 2: High-Level Synthetic Workflow for Prasugrel.
Detailed Experimental Protocols
Part 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride (Intermediate A)
This initial step involves the construction of the core heterocyclic system via a Pictet-Spengler-type reaction.
Rationale: The Pictet-Spengler reaction is a classic and efficient method for constructing tetrahydroisoquinoline and related heterocyclic systems. In this case, 2-thiophene ethylamine reacts with formaldehyde to form a Schiff base in situ, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich thiophene ring to form the desired cyclized product. The use of ethanolic hydrogen chloride not only catalyzes the cyclization but also conveniently affords the hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to handle and purify. [7] Protocol:
-
To a reaction vessel, add 2-thiophene ethylamine, water, and formaldehyde.
-
Heat the mixture to 50-55 °C and maintain this temperature with stirring for 20-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract with dichloroethane.
-
Combine the organic layers and wash with a saturated saline solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude imine intermediate.
-
To the crude imine, add ethanolic hydrogen chloride and water.
-
Heat the mixture to 65-75 °C and maintain for a specified period.
-
Add activated carbon to the hot solution, stir, and filter.
-
Cool the filtrate to 0-5 °C and hold for 1-2 hours to allow for crystallization.
-
Collect the crystalline product by filtration and dry the filter cake in an oven to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. [7]
Reagent/Parameter Quantity/Value Purpose 2-Thiophene Ethylamine 1 molar equivalent Starting material Formaldehyde Stoichiometric amount Reactant for imine formation Water Solvent Reaction medium Dichloroethane Extraction Solvent To isolate the imine intermediate Ethanolic HCl Reagent/Catalyst Acid catalyst for cyclization and salt formation Activated Carbon Decolorizing agent To remove colored impurities Temperature (Step 2) 50-55 °C To promote imine formation Temperature (Step 7) 65-75 °C To drive the cyclization reaction | Crystallization Temp. | 0-5 °C | To maximize product precipitation |
Part 2: N-Alkylation of the Thienopyridine Core (Synthesis of Intermediate B)
This step involves the coupling of the thienopyridine core with the side chain precursor.
Rationale: This is a standard nucleophilic substitution reaction where the secondary amine of the thienopyridine acts as a nucleophile, displacing the bromide from 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. An inorganic base, such as potassium carbonate, is used to neutralize the hydrobromic acid generated during the reaction, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. [8] Protocol:
-
Suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Intermediate A) in acetonitrile.
-
Cool the suspension to 0-5 °C.
-
Add anhydrous potassium carbonate to the mixture.
-
Slowly add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for approximately 4 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Intermediate B). [8]8. The crude product can be purified by recrystallization from a suitable solvent system like diisopropyl ether. [8]
Reagent/Parameter Quantity/Value Purpose Intermediate A 1 molar equivalent Thienopyridine core 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone 0.8-1.0 molar equivalents Side chain precursor Anhydrous Potassium Carbonate ~2 molar equivalents Base to neutralize HBr Acetonitrile Solvent Reaction medium Temperature 0-5 °C To control the reaction rate and minimize side reactions | Reaction Time | ~4 hours | Time for reaction completion |
Part 3: Acetylation to Yield Prasugrel Base
This is the final step in the synthesis of the active pharmaceutical ingredient before salt formation.
Rationale: The enolizable ketone on the thienopyridine ring is acetylated to form the final product. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the enolizable proton, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride to form the acetylated product. [9]Dimethylformamide (DMF) is a common polar aprotic solvent for reactions involving sodium hydride. [9] Protocol:
-
Dissolve Intermediate B in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution in an ice-water bath.
-
Carefully add sodium hydride (as a dispersion in mineral oil) in portions to the stirred solution.
-
Slowly add acetic anhydride to the reaction mixture.
-
Stir the resulting suspension in the ice-water bath and allow it to slowly warm to ambient temperature. Monitor the reaction progress by HPLC.
-
After approximately 3 hours, or upon completion, cautiously quench the reaction by the slow addition of water.
-
Add ethyl acetate to the mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and then concentrate under reduced pressure to obtain the crude Prasugrel base. [8]10. The crude product can be purified by column chromatography or recrystallization.
| Reagent/Parameter | Quantity/Value | Purpose |
| Intermediate B | 1 molar equivalent | Precursor for acetylation |
| Sodium Hydride (NaH) | Stoichiometric amount | Strong base for enolate formation |
| Acetic Anhydride | Acetylating agent | To introduce the acetyl group |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous polar aprotic solvent |
| Temperature | 0 °C to ambient | To control the reaction rate |
| Reaction Time | ~3 hours | Time for reaction completion |
Part 4: Salt Formation (Prasugrel Hydrochloride)
The final step is the formation of a stable, pharmaceutically acceptable salt.
Rationale: The free base of Prasugrel is converted to its hydrochloride salt to improve its stability, solubility, and handling properties for formulation into a solid dosage form.
Protocol:
-
Dissolve the purified Prasugrel base in a suitable solvent such as acetone.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in acetone) to the stirred solution.
-
Stir the mixture to induce crystallization. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Prasugrel hydrochloride. [9]
In Vitro Efficacy Assessment: Platelet Aggregometry
To evaluate the anti-platelet activity of the synthesized compound, an in vitro platelet aggregation assay is performed. Light Transmission Aggregometry (LTA) is the historical gold standard for this purpose. [10] Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. An anti-platelet agent will inhibit this aggregation, resulting in a lower change in light transmission.
Protocol:
-
Sample Preparation: Obtain whole blood from healthy, consenting donors in tubes containing 3.2% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a solution of the synthesized Prasugrel active metabolite (or a control inhibitor) at various concentrations and incubate for a specified time.
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is determined, and the percentage of inhibition is calculated relative to a vehicle control.
Conclusion
The synthesis of thienopyridine-based anti-platelet agents, exemplified by the detailed protocol for Prasugrel, is a well-established and critical process in the pharmaceutical industry. Understanding the rationale behind each synthetic step, from the construction of the core heterocycle to the final salt formation, is crucial for process optimization and the development of new chemical entities. The protocols and insights provided in this application note offer a comprehensive guide for researchers and professionals in the field of drug development, enabling the synthesis and evaluation of these life-saving medications.
References
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-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC - NIH. Available at: [Link]
-
The thienopyridines inhibit platelet activation and aggregation by directly inhibiting the platelet P2Y12 adenosine diphosphate receptor. - PubMed. Available at: [Link]
- WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts - Google Patents.
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Gewald reaction - Wikipedia. Available at: [Link]
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Chapter-Four-Prasugrel-Hydrochloride.pdf - ResearchGate. Available at: [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]
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P2Y12 platelet inhibition in clinical practice - PMC - NIH. Available at: [Link]
-
Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - NIH. Available at: [Link]
-
Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR - ResearchGate. Available at: [Link]
-
The thienopyridines, ticlopidine and clopidogrel, are antiplatelet drugs. - PubMed. Available at: [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Available at: [Link]
-
Thienopyridines have a well-established role in the treatment of coronary artery disease, especially in the setting of acute coronary syndromes and percutaneous coronary interventions. - PubMed. Available at: [Link]
- US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds - Google Patents.
-
Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. Available at: [Link]
-
Prasugrel desacetyl | C18H18FNO2S | CID 11416277 - PubChem - NIH. Available at: [Link]
-
Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PubMed. Available at: [Link]
- EP2176269B1 - A method of manufacturing 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7- tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel) - Google Patents.
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[9][11]aphthyrin-5(6H)-one - PMC - NIH. Available at: [Link]
-
Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine - ResearchGate. Available at: [Link]
-
Prasugrel charactherization: Reference substance and pharmaceutical Camila Rigobello* and Martin Steppe - JOCPR. Available at: [Link]
-
The thienopyridine derivatives, ticlopidine and clopidogrel, are antiplatelet agents that, by covalently binding to a cysteine residue of the P2Y12 receptor, irreversibly modify the platelet P2Y12 receptor. - Oxford Academic. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
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Platelet Aggregation - Plavix Sensitivity - Machaon Diagnostics. Available at: [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Thienopyridines inhibit the platelet activation and aggregation by antagonizing the platelet P2Y12 receptor. - PMC - NIH. Available at: [Link]
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Prasugrel - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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. Available at: [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. Available at: [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]
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Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]
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Administration of a Loading Dose Has No Additive Effect on Platelet Aggregation During the Switch From Ongoing Clopidogrel Treatment to Ticagrelor in Patients With Acute Coronary Syndrome | Circulation: Cardiovascular Interventions. Available at: [Link]
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Application Notes & Protocols for C-H Activation Strategies on Thieno[3,2-b]pyridine Derivatives
Introduction: The Thieno[3,2-b]pyridine Scaffold and the Imperative for Modern Synthesis
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial interest in drug discovery, demonstrating efficacy as highly selective protein kinase inhibitors, potent anti-cancer agents, and modulators of central nervous system targets.[1][2][3] The biological significance of this scaffold is intrinsically linked to the nature and position of its substituents, which govern target affinity, selectivity, and pharmacokinetic properties.
Traditionally, the synthesis of functionalized thieno[3,2-b]pyridines has relied on multi-step sequences involving pre-functionalized precursors. However, the field of synthetic organic chemistry has undergone a paradigm shift towards greater efficiency and atom economy. Direct Carbon-Hydrogen (C-H) bond activation has emerged as a transformative strategy, allowing for the direct installation of new chemical bonds onto the core scaffold, thereby streamlining synthetic routes and enabling rapid access to novel chemical matter.[4]
This guide provides an in-depth exploration of contemporary C-H activation strategies for the targeted functionalization of thieno[3,2-b]pyridine derivatives. We will delve into the mechanistic underpinnings of palladium, iridium, and rhodium-catalyzed systems, offering not just protocols, but the strategic rationale behind the choice of catalyst, ligands, and reaction conditions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful tools for the efficient elaboration of this critical pharmacophore.
Strategic Overview: Navigating the Regiochemistry of Thieno[3,2-b]pyridine
The thieno[3,2-b]pyridine scaffold presents several C-H bonds with distinct reactivities. The primary sites for C-H activation are the C2 and C3 positions on the electron-rich thiophene ring and, to a lesser extent, the C6 position on the pyridine ring. The inherent Lewis basicity of the pyridine nitrogen atom plays a crucial role, acting as an endogenous directing group that can coordinate to the metal catalyst and influence regioselectivity.[5][6] Understanding and controlling this regioselectivity is the cornerstone of a successful C-H functionalization campaign.
Caption: Simplified Concerted Metalation-Deprotonation (CMD) pathway.
Protocol 1: Regioselective C2-Arylation of Thieno[3,2-b]pyridine
This protocol is adapted from the work of Guillaumet and coworkers and favors arylation at the C2 position. [4]The key to C2 selectivity is often the use of specific ligands and carefully controlled temperatures.
Materials:
-
Thieno[3,2-b]pyridine derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate [TTBP·HBF₄] (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous (to 0.2 M)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the thieno[3,2-b]pyridine derivative (e.g., 0.2 mmol, 1.0 equiv), K₂CO₃ (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and TTBP·HBF₄ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (1.0 mL) via syringe, followed by the aryl bromide (0.24 mmol, 1.2 equiv).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the C2-arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Reliable Pd(II) source for C-H activation. |
| Ligand | TTBP·HBF₄ | Bulky, electron-rich phosphine stabilizes Pd(0) and promotes reductive elimination. |
| Base | K₂CO₃ | Acts as the terminal base and facilitates the CMD step. |
| Solvent | Toluene | Aprotic, high-boiling solvent suitable for the required temperature. |
| Temperature | 100 °C | Provides thermal energy to overcome the activation barrier of the C-H cleavage step. [4] |
Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality
Introducing a boronic ester onto the thieno[3,2-b]pyridine scaffold is a highly valuable transformation. The resulting boronate can be readily converted into a wide array of functional groups (e.g., aryl, alkyl, hydroxyl, halide) via well-established cross-coupling chemistry (e.g., Suzuki-Miyaura coupling). Iridium catalysis is the premier method for direct C-H borylation. [7][8]
Expertise & Experience: Understanding Regioselectivity in Borylation
The regioselectivity of iridium-catalyzed borylation is primarily governed by sterics. The bulky iridium catalyst, coordinated with a bidentate ligand, will preferentially activate the most accessible C-H bond. [9]In the case of thieno[3,2-b]pyridine, the pyridine nitrogen exerts a powerful electronic deactivating effect on the adjacent C6-H bond and can also act as a competitive ligand for the iridium center, leading to catalyst inhibition. [7]Consequently, borylation occurs almost exclusively on the thiophene ring. Between the C2 and C3 positions, the C3 position is generally favored as it is sterically less hindered and further removed from the deactivating influence of the pyridine nitrogen.
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.
Protocol 2: C3-Selective Borylation of Thieno[3,2-b]pyridine
This is a general protocol for the borylation of heterocycles, adapted for the thieno[3,2-b]pyridine system based on established principles. [7][10] Materials:
-
Thieno[3,2-b]pyridine derivative (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(COD)OMe]₂ (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Cyclohexane, anhydrous (to 0.2 M)
Procedure:
-
In a nitrogen-filled glovebox, add the thieno[3,2-b]pyridine derivative (0.2 mmol, 1.0 equiv), B₂pin₂ (0.3 mmol, 1.5 equiv), [Ir(COD)OMe]₂ (0.003 mmol, 1.5 mol%), and dtbpy (0.006 mmol, 3.0 mol%) to a vial equipped with a stir bar.
-
Add anhydrous cyclohexane (1.0 mL) to the vial.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a heating block set to 80 °C.
-
Stir the reaction for 12-18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions (e.g., Suzuki coupling). If purification is required, it can be achieved by careful column chromatography on silica gel (often pre-treated with triethylamine to prevent protodeborylation) or by recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | [Ir(COD)OMe]₂ / dtbpy | A highly active and robust catalytic system for C-H borylation. |
| Borylating Agent | B₂pin₂ | Stable, easy-to-handle source of the boryl group. |
| Solvent | Cyclohexane | Non-coordinating solvent that does not interfere with the catalyst. |
| Temperature | 80 °C | Sufficient to promote catalysis without significant product degradation. |
Rhodium(III)-Catalyzed C-H Annulation: Constructing Polycyclic Architectures
Rhodium(III) catalysts, particularly those of the [Cp*Rh(III)] type, excel at C-H activation coupled with annulation reactions. This strategy allows for the construction of new rings fused to the thieno[3,2-b]pyridine core, providing rapid access to complex, polycyclic systems. The reaction typically involves the coupling of the heterocycle with an alkyne or alkene. [11]
Expertise & Experience: The Role of the Cp*Rh(III) Catalyst
The [CpRhCl₂]₂ dimer is a common precatalyst that, upon activation (often with a silver salt to abstract a chloride), generates a highly electrophilic [CpRh(III)] species. The reaction proceeds via a chelation-assisted C-H activation, where the pyridine nitrogen directs the rhodium to the C6-H bond. This is followed by migratory insertion of the coupling partner (e.g., an alkyne) into the Rh-C bond, and a final reductive elimination to close the new ring and regenerate the active catalyst.
Protocol 3: Annulation with an Alkyne to form a Fused Pyridone Analogue
This protocol provides a representative method for the oxidative annulation of a thieno[3,2-b]pyridine bearing a carboxylic acid directing group with an internal alkyne.
Materials:
-
Thieno[3,2-b]pyridine-7-carboxylic acid (1.0 equiv)
-
Diphenylacetylene (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 equiv, as oxidant)
-
tert-Amyl alcohol (t-AmylOH) (to 0.1 M)
Procedure:
-
To a screw-cap vial, add the thieno[3,2-b]pyridine-7-carboxylic acid (0.1 mmol, 1.0 equiv), diphenylacetylene (0.2 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol%), AgSbF₆ (0.01 mmol, 10 mol%), and Cu(OAc)₂ (0.1 mmol, 1.0 equiv).
-
Add t-AmylOH (1.0 mL) as the solvent.
-
Seal the vial and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter through a short plug of silica gel, washing with DCM.
-
Concentrate the filtrate and purify the residue by preparative TLC or column chromatography to isolate the annulated product.
| Parameter | Condition | Rationale |
| Catalyst | [CpRhCl₂]₂ / AgSbF₆ | Generates the active cationic [CpRh(III)] catalyst. |
| Coupling Partner | Diphenylacetylene | Internal alkyne for the annulation reaction. |
| Oxidant | Cu(OAc)₂ | Required to regenerate the active Rh(III) catalyst in the oxidative cycle. |
| Solvent | t-AmylOH | High-boiling, polar solvent that facilitates the reaction. |
| Temperature | 120 °C | High temperature is often required for Rh(III)-catalyzed C-H activation. |
Conclusion
The direct C-H activation of the thieno[3,2-b]pyridine scaffold represents a paradigm of modern synthetic efficiency. By carefully selecting the appropriate transition-metal catalyst—palladium for tunable C2/C3 arylation, iridium for versatile C3 borylation, or rhodium for complex annulations—researchers can strategically and rapidly diversify this medicinally crucial core. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists in drug discovery and chemical development to design and execute innovative synthetic routes, accelerating the journey from molecular concept to functional candidate.
References
-
Abreu, R. M. V., et al. (2018). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Journal of Heterocyclic Chemistry, 55(5), 1158-1165. [Link]
-
Otrubova, K., et al. (2022). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, 61(13), e202114676. [Link]
-
El-Kashef, H., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2828. [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]
-
Hao, X. S., et al. (2016). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 138(45), 15059–15073. [Link]
-
Procter, D. J., et al. (2018). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 9(31), 6592–6597. [Link]
-
Sanford, M. S., et al. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 133(45), 18202–18205. [Link]
-
Engle, K. M., & Yu, J. Q. (2013). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 42(13), 5345-5367. [Link]
-
Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 50(44), 10404–10407. [Link]
-
Al-Taei, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5707. [Link]
-
Hartwig, J. F. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
-
Woerly, E. M., et al. (2014). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]
-
Cramer, N., et al. (2015). Rhodium. Organic Syntheses, 92, 246-257. [Link]
-
Boxer, M. B., et al. (2011). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 54(11), 3744–3751. [Link]
-
Lapointe, D., & Fagnou, K. (2010). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 75(20), 6897–6900. [Link]
-
Powers, D. C., et al. (2023). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 14(10), 2636–2642. [Link]
-
Fancelli, D., et al. (2012). N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry, 20(10), 3270-3283. [Link]
-
Paul, S. B., et al. (2019). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Central Science, 5(6), 1058–1067. [Link]
-
Wang, D., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 4(7), 12599–12606. [Link]
-
Dyachenko, V. D. (2012). Synthesis of new functionalized thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 48(1), 161-167. [Link]
-
Wang, D. H., & Glorius, F. (2012). Rh(III)-catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts. Chemistry-A European Journal, 18(30), 9292-9296. [Link]
-
Chen, G., et al. (2018). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 23(9), 2333. [Link]
-
Bhella, S. S., & Singh, F. V. (2020). Iridium-Catalyzed C–H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch. Organometallics, 39(14), 2649–2662. [Link]
-
Ghorai, M. K., et al. (2023). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 13(5), 3241-3249. [Link]
-
Barret, R., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. European Journal of Medicinal Chemistry, 46(6), 2147-2155. [Link]
-
Emmert, M. H., & Legacy, C. J. (2015). Chelate-assisted C-H activation. ResearchGate. [Link]
-
Davies, D. L., et al. (2015). Palladium-catalysed directed C–H activation by anilides and ureas; water participation in a general base mechanism. Organic & Biomolecular Chemistry, 13(4), 1008-1015. [Link]
-
Ros, A., et al. (2020). Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights. Journal of the American Chemical Society, 142(1), 527-538. [Link]
-
Newton, C. G., & Glorius, F. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 16(1), 39-42. [Link]
-
Wang, C., et al. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(25), 5919-5923. [Link]
-
Cera, G., & Ackermann, L. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(15), 8449-8469. [Link]
-
Gore, K. A., & Fagnou, K. (2011). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. ResearchGate. [Link]
-
Abreu, R. M. V., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3180. [Link]
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Thieno[3,2-b]pyridine Derivatives
Ticket ID: #TP-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Solvent Selection Matrix
User Query: "I am struggling to purify my thieno[3,2-b]pyridine intermediates. Standard columns are inefficient, and recrystallization often leads to 'oiling out'. What are the optimal solvent systems?"
Technical Insight:
Thieno[3,2-b]pyridine derivatives possess a fused bicyclic aromatic core that is characteristically planar. This planarity promotes strong
The table below summarizes field-validated solvent systems based on the specific functionalization of your derivative.
Table 1: Optimized Solvent Systems for Thieno[3,2-b]pyridines[2]
| Derivative Class | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Notes |
| Amino-thieno[3,2-b]pyridines | Ethanol (Abs.) | None (Single Solvent) | N/A | High success rate. If oiling occurs, switch to Methanol.[2] |
| Carboxylates / Esters | Diethyl Ether | Petroleum Ether | 40:60 to 80:20 | Requires slow evaporation or cooling to 4°C [1]. |
| Aryl-substituted (Suzuki products) | DCM or CHCl₃ | Hexanes or Heptane | 1:3 | Dissolve in min. DCM, add Hexane until turbid, then cool. |
| Sulfonamides | Isopropyl Ether | Isopropanol (IPA) | 20:3 | A specific "insider" system for difficult sulfonamide derivatives [2]. |
| Highly Polar / Salts | Water | Ethanol | Variable | Reverse addition: Dissolve in hot water, add EtOH to reduce solubility. |
Troubleshooting Workflow: The "Oiling Out" Phenomenon
Issue: The compound separates as a viscous liquid (oil) rather than a crystalline solid upon cooling.[3][4]
Root Cause Analysis: Oiling out represents Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable liquid phase is energetically more favorable than the solid phase at a given temperature, often due to:
-
Impurities: Acting as a solvent for the product, depressing the melting point.
-
Supersaturation: Cooling too rapidly traps the molecules in a disordered liquid state before they can align into a lattice.
-
Solvent Choice: The boiling point of the solvent is higher than the melting point of the solvated product.
Interactive Troubleshooting Diagram
Figure 1: Decision matrix for addressing Liquid-Liquid Phase Separation (LLPS) in thienopyridine crystallization.
Detailed Protocols
Protocol A: The "Trituration-Recrystallization" Hybrid
Best for: Oily crude products from Suzuki/Buchwald couplings.
-
Isolation: Evaporate the reaction solvent completely. If the residue is an oil, apply high vacuum (<1 mbar) for 2 hours to remove trace volatiles.
-
Trituration: Add cold Diethyl Ether or Hexanes (approx. 5-10 mL per gram). Sonicate for 5 minutes.
-
Why? This dissolves non-polar impurities and often induces the "oil" to solidify into an amorphous powder.
-
-
Filtration: Filter the amorphous solid.[5]
-
Recrystallization:
-
Dissolve the solid in minimal boiling Ethanol (or IPA).
-
If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Allow to cool to room temperature slowly (turn off the heat bath and let the flask sit in the oil).
-
Critical Step: If oil droplets appear at ~40°C, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Protocol B: The IPA/IPE System (Specific for Sulfonamides)
Best for: Thieno[3,2-b]pyridine sulfonamides or amides.
-
Prepare a mixture of Isopropyl Ether (IPE) and Isopropanol (IPA) in a 20:3 ratio [2].
-
Add the crude solid to the mixture.
-
Heat to reflux.[6] The solid should dissolve completely.
-
Cool to room temperature with stirring.
-
Result: This specific ratio has been documented to yield high-purity crystals (84% yield) for sulfonamide derivatives, avoiding the "sticky" phase often seen with pure alcohols.
Frequently Asked Questions (FAQ)
Q: My crystals are colored (yellow/brown), but the product should be white. Why? A: Thieno[3,2-b]pyridines are susceptible to oxidation at the sulfur atom or the formation of charge-transfer complexes with trace impurities.
-
Fix: Perform a "hot filtration" using activated carbon. If the color persists, wash the crystalline product with cold ether; the color is often on the crystal surface (mother liquor residue) rather than inside the lattice.
Q: I used a Palladium catalyst (Suzuki coupling) and the product is gray. Will recrystallization remove it? A: Not efficiently. Thienopyridines can coordinate to residual Pd, dragging it into the crystal lattice.
-
Fix: Before recrystallization, dissolve the crude in EtOAc and wash with an aqueous solution of N-Acetylcysteine or use a commercially available metal scavenger (e.g., SiliaMetS®). Recrystallization is a purification technique, not a metal scavenging technique.
Q: Can I use water as an anti-solvent? A: Yes, but proceed with caution. Adding water to an ethanolic solution of thienopyridines often causes immediate oiling out due to the "Hydrophobic Effect."
-
Fix: Add the water dropwise to the hot solution until slight turbidity persists, then add one drop of ethanol to clear it. Cool very slowly.
References
-
Queiroz, M. J. R., et al. (2025). "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation." MDPI. Available at: [Link] (Context: Use of Ether/Petroleum Ether for carboxylate derivatives).
- Maffrand, J. P., et al. (1976). "Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine derivatives." U.S. Patent 3,969,358. (Context: Specific IPE/Isopropanol solvent system for sulfonamides).
-
Litvinov, V. P. (2005).[7] "Thienopyridines: chemistry and biological activity." Russian Chemical Bulletin. (Context: General chemical stability and cyclization pathways).
Sources
- 1. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing side reactions during chlorination of thieno[3,2-b]pyridine
Topic: Minimizing Side Reactions During Chlorination of Thieno[3,2-b]pyridine Document ID: TSP-CHEM-7CL-001 Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Stability-Reactivity Paradox
The chlorination of thieno[3,2-b]pyridin-7(4H)-one to generate 7-chlorothieno[3,2-b]pyridine is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., Pexidartinib intermediates). While the transformation appears straightforward using phosphorus oxychloride (
The thiophene ring is electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient. To activate the C-7 position for nucleophilic displacement by chloride, harsh conditions are required. These same conditions, however, often drive regioselective over-chlorination on the thiophene ring (typically at C-3) or lead to oxidative degradation (tarring).
This guide provides a mechanistic breakdown and troubleshooting protocols to maximize the Yield/Purity ratio.
The Chemistry of Failure: Mechanistic Pathways
To solve the problem, we must visualize the competition between the desired Deoxychlorination and the undesired Electrophilic Aromatic Substitution (EAS) .
Pathway Analysis
-
Path A (Desired): Vilsmeier-Haack type activation of the C-7 carbonyl oxygen, followed by
displacement by chloride. -
Path B (Side Reaction - Polychlorination): The electron-rich thiophene ring attacks the electrophilic chlorinating species (likely
or similar), leading to 3,7-dichloro impurities. -
Path C (Process Failure): Incomplete quenching or thermal runaway leads to hydrolysis back to the starting material or ring-opening degradation.
Figure 1: Mechanistic divergence in thienopyridine chlorination. Path A (Green) is desired; Path B (Red) represents the primary chemical side reaction.
Troubleshooting Guide: Symptom, Cause, Solution
This matrix addresses the most common failures reported by our users.
| Symptom | Probable Root Cause | Corrective Action |
| High levels of "M+34" impurity (Dichlorinated) | Thermal Overdrive: Reaction temperature >100°C for extended periods activates the thiophene ring for electrophilic substitution (likely at C-3). | Reduce Temperature: Limit reflux to 80–90°C. Strict Stoichiometry: Do not use massive excess of |
| Black Tar / Low Mass Balance | Thiophene Ring Opening: The thiophene moiety is acid-sensitive. Prolonged exposure to hot phosphoric acid (byproduct) degrades the scaffold. | Buffer the System: Add an organic base (e.g., |
| Incomplete Conversion (>5% SM remains) | Aged Reagents: | Catalysis: Add 5-10 mol% DMF (Dimethylformamide). This forms the Vilsmeier reagent, which is far more reactive than |
| Precipitate during Quench (Exotherm) | Violent Hydrolysis: Pouring water into the reaction mixture causes local superheating and degradation. | Reverse Quench: Pour the reaction mixture slowly into stirred ice-water/NH4OH. Maintain temp <10°C. |
Optimized Protocol: The "Gold Standard"
Based on process chemistry best practices for electron-rich heterocycles.
Materials
-
Substrate: Thieno[3,2-b]pyridin-7(4H)-one (dried under vacuum, moisture is the enemy).
-
Reagent:
(Phosphorus oxychloride) - 3 to 5 equivalents.[1] -
Catalyst: DMF (Dimethylformamide) - 0.1 equivalents.
-
Solvent: Acetonitrile (MeCN) or Toluene (optional, to control exotherm).
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Charging: Add the thienopyridine substrate.
-
Reagent Addition:
-
Catalysis: Add DMF (catalytic drops, ~0.1 eq). Note: Evolution of gas (HCl) indicates Vilsmeier reagent formation.
-
Reaction: Heat to 85°C .
-
Crucial Checkpoint: Do not simply reflux at the boiling point of
(106°C) unless necessary. The lower temperature (85°C) significantly reduces thiophene chlorination side reactions.
-
-
Monitoring: Check HPLC at T=1h, 2h, and 3h. Stop when SM < 2%.
-
Workup (The "Reverse Quench"):
-
Cool reaction mass to 20°C.
-
Prepare a beaker with crushed ice and
(saturated solution). -
Slowly pour the reaction mixture onto the stirring ice. Do not allow temperature to rise above 15°C.
-
Adjust pH to ~8 using
(aq) or solid .
-
-
Isolation: Extract with Ethyl Acetate or DCM. Wash organic layer with brine, dry over
, and concentrate.[5]
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why does my product turn pink/red upon storage? A: This indicates the presence of trace acid or oxidative instability of the thiophene ring. Ensure your final wash includes a bicarbonate step and consider storing the compound under Nitrogen in the dark. Thienopyridines are photo-sensitive.
Q: I see a peak at RRT 1.2 on HPLC. What is it? A: This is likely the 3,7-dichlorothieno[3,2-b]pyridine . This impurity forms if the reaction runs too hot (>100°C) or too long. It is very difficult to separate by crystallization; column chromatography is usually required.
Q: Can I use Pyridine as a base? A: Yes, Pyridine can be used as a solvent/base (1 equivalent) to scavenge HCl. However, it can sometimes make the workup messier (emulsions). We recommend catalytic DMF with inorganic base workup for cleaner isolation.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. (Note: Analogous chemistry for [3,2-b] isomer). Link
-
National Institutes of Health (NIH). Synthesis of Thieno[2,3-c]pyridine Derivatives. (Demonstrates thiophene ring sensitivity and alternative functionalization strategies). Link
-
Master Organic Chemistry. POCl3 for the Elimination of Alcohols to Alkenes (Mechanism of OH activation).Link
-
ResearchGate. Plausible mechanism for chlorination of thieno-pyridine ring. (Visualizing the Vilsmeier-Haack pathway). Link
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (Discusses regioselectivity issues in pyridine/thiophene systems). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 2-chloro substituent in thienopyridines
The following technical guide addresses the specific challenges associated with the low reactivity of the 2-chloro substituent in thienopyridines.
Topic: Troubleshooting Low Reactivity of 2-Chloro Substituent in Thienopyridines Ticket ID: CHEM-TP-002 Assigned Specialist: Senior Application Scientist
Executive Summary
The "2-chloro" position in thienopyridines (specifically thieno[2,3-b]pyridine and thieno[3,2-b]pyridine) presents a notorious synthetic bottleneck.[1] Unlike the highly reactive 4- or 7-chlorine positions (located on the pyridine ring), the 2-chloro substituent is located on the thiophene ring.
This creates a dichotomy in reactivity:
-
Electronic Deactivation: The electron-rich nature of the thiophene ring renders the C–Cl bond resistant to Nucleophilic Aromatic Substitution (
).[1] -
Catalyst Poisoning: The thiophene sulfur atom acts as a soft Lewis base, frequently poisoning Palladium (Pd) catalysts during cross-coupling attempts.[1]
This guide provides diagnostic steps and validated protocols to overcome these specific barriers.
Part 1: Diagnostic & Decision Matrix
Before altering conditions, confirm the structural environment of your halogen. The reactivity profile depends entirely on whether the chlorine is attached to the electron-poor pyridine ring or the electron-rich thiophene ring.
Interactive Troubleshooting Flowchart
Caption: Decision matrix for selecting the correct activation strategy based on ring position and reaction type.
Part 2: The Trap (Why it Fails)
User Question: "I successfully substituted a 4-chlorothienopyridine with morpholine in refluxing ethanol. Why does the 2-chloro analog show 0% conversion under the same conditions?"
Technical Explanation:
You are fighting molecular orbital theory.
-
Pyridine Ring: Electron-deficient (N-atom pulls density).[1] Reacts easily.
-
Thiophene Ring: Electron-rich (S-atom donates lone pair into
-system).[1] The C-2 carbon is not sufficiently electrophilic to accept a nucleophile.[1]
Verdict: Abandon standard
Part 3: Overcoming Catalyst Poisoning (Buchwald-Hartwig/Suzuki)[1]
User Question: "I switched to Pd(PPh3)4 for a Suzuki coupling. The reaction starts but stalls at ~20% conversion.[1] Adding more catalyst doesn't help."
Root Cause: The sulfur atom in the thienopyridine is a "soft" donor that coordinates to the Pd(II) center, displacing the phosphine ligands and forming a stable, inactive complex (catalyst poisoning). Standard ligands like PPh3 are too labile to prevent this.[1]
Validated Protocol: The "Bulky Ligand" System
To prevent sulfur coordination, you must use dialkylbiaryl phosphine ligands (Buchwald ligands) that are sterically bulky enough to block the sulfur approach while facilitating oxidative addition.
Recommended System
-
Catalyst: Pd(OAc)₂ or Pd-G3/G4 Precatalysts (preferred to ensure 1:1 Pd:L ratio).[1]
-
Ligand: XPhos (for general coupling) or RuPhos (for amines).[1]
-
Base: Cs₂CO₃ (weak bases often fail; anhydrous conditions are vital).[1]
-
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Protocol (Amine Coupling)
-
Charge: In a glovebox or under Ar, add 2-chlorothienopyridine (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (5 mol%) , RuPhos (10 mol%) , and NaOtBu (1.5 equiv) to a vial.
-
Note: Using a precatalyst like RuPhos Pd G4 (5 mol%) is superior as it guarantees the active species forms immediately.[1]
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Purge: Sparge with Argon for 5 minutes if not in a glovebox.
-
Heat: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite (to remove Pd black) and concentrate.[1]
Why this works: The isopropyl groups on RuPhos create a "roof" over the Pd center, physically preventing the thienopyridine sulfur from binding, while still allowing the C-Cl bond to access the metal.
Part 4: Lithium-Halogen Exchange (The "Nuclear Option")[1]
User Question: "I need to introduce a formyl or carboxyl group at the 2-position. Can I use n-BuLi?"
Technical Insight: Yes, but 2-chlorothienopyridines are prone to "Halogen Dance" reactions (isomerization of the lithiated species) or ring opening if the temperature rises above -70°C.[1]
Comparative Reactivity Table
| Parameter | Standard Condition | Optimized Condition | Reason |
| Reagent | n-BuLi | t-BuLi (2.2 equiv) | t-BuLi performs exchange faster than proton abstraction (deprotonation).[1] |
| Temperature | -78°C to 0°C | Strictly -78°C | Higher temps favor ring opening or halogen migration.[1] |
| Solvent | THF | Ether/THF (4:1) | Non-polar solvents suppress aggregate formation that slows exchange.[1] |
| Quench | Slow addition | Inverse Addition | Add the lithiated species into the electrophile to prevent side reactions. |
Step-by-Step Protocol (Formylation)
-
Prepare: Dissolve 2-chlorothienopyridine (1.0 mmol) in anhydrous THF/Et₂O (5 mL) under N₂. Cool to -78°C (acetone/dry ice bath).
-
Exchange: Add t-BuLi (1.7 M in pentane, 2.1 mmol) dropwise over 10 mins.
-
Critical: The solution often turns deep red/orange.[1] Stir for exactly 15 minutes. Do not wait longer.
-
-
Trap: Add anhydrous DMF (3.0 mmol) rapidly in one portion.
-
Warm: Allow the reaction to warm to 0°C over 30 minutes.
-
Quench: Add saturated NH₄Cl (aq).
Part 5: Mechanism of Failure vs. Success
The following diagram illustrates why standard phosphines fail and how bulky ligands rescue the catalytic cycle.
Caption: Path A shows sulfur displacing ligands (Poisoning). Path B shows bulky ligands (RuPhos) preventing S-binding, allowing C-Cl oxidative addition.[1]
References
-
Review of Thienopyridine Chemistry: Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637–661.[1] [1]
-
Catalyst Poisoning in Heterocycles: Gürbüz, N., et al. (2018).[1] "Pd-NHC Catalysts for Cross-Coupling of Heteroaryl Halides." Catalysis Science & Technology.
-
Buchwald-Hartwig Precatalyst Evolution (G3/G4): Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.
-
Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1][2][3] "The mechanism of the lithium–halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry. [1]
Sources
Technical Support Center: 2-Chlorothieno[3,2-b]pyridine Manufacturing Guide
Topic: Scale-up challenges for 2-Chlorothieno[3,2-b]pyridine manufacturing Content type: Technical Support Center Guide
Document ID: TSC-2024-CTP-02 Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists Subject: Troubleshooting Scale-Up, Regioselectivity, and Safety in C-2 Functionalization
Introduction: The "Selectivity" Trap
This compound (CAS 94191-14-7 ) is a critical scaffold in the development of kinase inhibitors and anti-thrombotic agents. Unlike its isomer, 7-chlorothieno[3,2-b]pyridine (derived easily from the pyridone), the 2-chloro derivative requires functionalization on the thiophene ring.
The Core Challenge: The thieno[3,2-b]pyridine system is electron-deficient due to the fused pyridine ring. Standard electrophilic aromatic substitution (e.g., using NCS or
Process Workflow & Decision Matrix
Primary Synthesis Route: C-2 Lithiation
The industry-standard route relies on the kinetic acidity of the C-2 proton.
Figure 1: Standard Lithiation-Quench Pathway. Note the critical instability of the lithiated intermediate.
Critical Process Parameters (CPPs) & Troubleshooting
Module A: Lithiation Mechanics (The Cryogenic Bottleneck)
Q: We are seeing low conversion (<60%) and high starting material recovery. We are using n-BuLi at -78°C. What is wrong?
A: This is likely a mixing or solubility issue , not just stoichiometry.
-
Solubility: The lithiated intermediate can precipitate out of THF at -78°C, forming aggregates that fail to react with the electrophile (hexachloroethane or NCS).
-
Solution: Add LiCl (0.5 equiv) to break up aggregates (Knochel-type conditions) or use a co-solvent like TMEDA (Tetramethylethylenediamine) to stabilize the monomeric lithium species.
-
-
Temperature Control: On scale (>100g), the addition of n-BuLi is highly exothermic. If the internal temperature spikes above -60°C , the lithiated species can undergo "lithium migration" (the "Dance of Scrambling") to the thermodynamically more stable C-3 position or cause ring opening.
-
Protocol: Use Continuous Flow Chemistry if available. A flow reactor allows for efficient heat removal, permitting the reaction to be run at higher temperatures (e.g., -20°C to 0°C) with residence times in seconds, preventing decomposition.
-
Q: Can we avoid -78°C? Our plant only goes down to -20°C.
A: Yes, but you must change the base.
-
Switch to LDA (Lithium Diisopropylamide): LDA is less nucleophilic and can be used at slightly higher temperatures (-40°C) than n-BuLi.
-
Turbo-Grignard (
): This reagent allows for Halogen-Magnesium exchange if you start with 2-bromothieno[3,2-b]pyridine (if available). For direct deprotonation, TMPMgCl·LiCl (Knochel-Hauser base) allows deprotonation at -20°C to 0°C with excellent regioselectivity for the C-2 position.
Module B: Quenching & Impurity Profiling
Q: We observe ~15% of the 3-chloro isomer and some 2,3-dichloro impurity. How do we suppress this?
A: This indicates a loss of Kinetic Control .
-
The Mechanism: If the quenching agent (e.g., NCS) is added too slowly, the unreacted base (n-BuLi) can deprotonate the newly formed 2-chloro product (which is more acidic due to the inductive effect of Cl), leading to 2-lithio-2-chlorothieno... wait, no, it leads to 3-lithio-2-chlorothieno[3,2-b]pyridine , which then chlorinates again to form the 2,3-dichloro impurity.
-
Fix:
-
Reverse Addition: Cannulate the lithiated species into the solution of the electrophile (C2Cl6/NCS). This ensures the electrophile is always in excess relative to the lithiated species.
-
Electrophile Choice: Switch from NCS (N-Chlorosuccinimide) to Hexachloroethane (
) or Benzenesulfonyl chloride ( ) . is often cleaner for lithio-halogen exchange.
-
Table 1: Electrophile Performance Matrix
| Reagent | Pros | Cons | Impurity Profile |
| NCS | Cheap, solid handling | Exothermic, slower kinetics | High (3-Cl isomer risk) |
| Excellent selectivity, fast | Environmental concern (sublimation) | Low (Best for purity) | |
| Cheap | Over-chlorination, safety hazard | Very High (Mixtures) | |
| Liquid handling | Acid generation, C-3 preference | High (Wrong isomer) |
Safety & Engineering Controls
Handling Organolithiums at Scale
-
Hazard: Pyrophoric nature of n-BuLi and t-BuLi.
-
Control:
-
Line Tracing: All transfer lines must be traced with inert gas (Nitrogen/Argon).
-
Quench Protocol: Never quench a large scale lithiation with water directly. Use a mixture of THF/MeOH/Water to temper the exotherm.
-
Headspace: Ensure the reactor headspace is continuously purged to prevent back-suction of air during the cooling phase (gas contraction).
-
Specific Hazard: Thienopyridine Ring Opening
Under vigorous acidic conditions or high temperatures during workup, the thiophene ring can open, releasing H2S or mercaptans.
-
Indicator: A "rotten egg" smell indicates ring degradation.
-
Prevention: Keep workup pH > 4. Avoid strong mineral acids during the extraction of the basic pyridine.
Analytical & Quality Control
Differentiation of Isomers: The 2-chloro and 3-chloro isomers are difficult to separate by standard HPLC.
-
1H NMR Signature:
-
2-Chloro (Target): Look for the singlet (or doublet with small coupling) at C-3 . The C-2 proton is gone.
-
3-Chloro (Impurity): Look for the singlet at C-2 .
-
Coupling Constants: The pyridine ring protons (
) will show distinct splitting patterns ( , ).
-
Figure 2: Decision Tree for Impurity Identification.
References
- Methodology: The use of LDA/n-BuLi for C-2 functionalization is established in thienopyridine chemistry to avoid C-3 electrophilic attack.
-
Synthesis of this compound (CAS 94191-14-7)
- Patent: WO2021003157A1 describes the use of 7-bromo-2-chlorothieno[3,2-b]pyridine, confirming the lithiation pathway for introducing the 2-chloro group.
-
URL:
- Knochel-Hauser Bases for Scale-Up: Technique: Use of TMPMgCl·LiCl for non-cryogenic lithiation. Source:Angew. Chem. Int. Ed.2004, 43, 3333.
-
Safety Data (MSDS)
Sources
- 1. 69627-03-8|7-Chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 2. 94191-14-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN1040213C - ç½ç»èä¸ç¯æ®æç©ï¼äºè³åº5,6ï¼ç¨ æç¯é ¸ - Google Patents [patents.google.com]
- 4. molcore.com [molcore.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: 1H NMR Interpretation of 2-Chlorothieno[3,2-b]pyridine
This guide outlines the structural elucidation and 1H NMR interpretation of 2-Chlorothieno[3,2-b]pyridine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for quinolines and indoles.
Executive Summary
The thieno[3,2-b]pyridine scaffold represents a "privileged structure" in drug discovery, offering distinct pi-stacking interactions and metabolic profiles compared to its quinoline analogues. However, the introduction of a chlorine atom at the C-2 position (thiophene ring) versus the C-7 position (pyridine ring) drastically alters the electronic environment and resulting 1H NMR spectral signature.
This guide provides a definitive framework for interpreting the 1H NMR spectrum of This compound , distinguishing it from its regioisomers (e.g., thieno[2,3-b]pyridine) and its parent scaffold.
Structural Grounding & Numbering
Correct IUPAC numbering is the prerequisite for accurate assignment. In the thieno[3,2-b]pyridine system, the sulfur atom is assigned position 1.
-
Ring A (Thiophene): Contains Sulfur (1), C-2, and C-3.
-
Ring B (Pyridine): Fused at C-3a and C-7a. Nitrogen is at position 4.[1]
-
Protons: The parent molecule has 5 aromatic protons: H-2, H-3 (thiophene) and H-5, H-6, H-7 (pyridine).
Visualization: Scaffold Numbering & Logic
Figure 1: Connectivity and characteristic coupling constants (
Comparative Spectral Analysis
Parent vs. 2-Chloro Derivative
The substitution of Hydrogen at C-2 with Chlorine induces specific electronic changes. Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). On a thiophene ring, the -I effect typically dominates the
| Proton Position | Parent ( | 2-Chloro Derivative ( | Multiplicity | Coupling ( | Mechanistic Insight |
| H-2 | 7.70 - 7.80 | Absent | -- | -- | Replaced by Cl. Loss of |
| H-3 | 7.50 - 7.60 | 7.45 - 7.55 | Singlet (s) | -- | Loss of vicinal coupling to H-2. Slight upfield shift due to +M effect of Cl. |
| H-5 | 8.60 - 8.70 | 8.60 - 8.65 | Doublet (d) | ~4.5 | |
| H-6 | 7.25 - 7.35 | 7.30 - 7.40 | dd | 4.5, 8.3 | |
| H-7 | 8.10 - 8.20 | 8.10 - 8.20 | Doublet (d) | ~8.3 |
*Parent values approximated from Klemm et al. and standard heteroaromatic shifts. **Predicted values based on Substituent Chemical Shift (SCS) rules for 2-chlorothiophenes applied to the fused system.
Distinguishing Regioisomers
A common pitfall is confusing thieno[3,2-b]pyridine with thieno[2,3-b]pyridine . The 1H NMR coupling patterns provide the definitive "fingerprint" to separate these isomers.
-
Thieno[3,2-b]pyridine (Target):
-
H-5 (
to N) appears as a doublet at ~8.6 ppm ( Hz). -
H-7 appears as a doublet at ~8.1 ppm (
Hz). -
H-6 is a dd.[3]
-
-
Thieno[2,3-b]pyridine (Isomer):
-
H-6 (
to N) appears at ~8.6 ppm.[1] -
H-4 (
to N) appears at ~8.0 ppm. -
Crucial Difference: The coupling constant
in the [2,3-b] system is often slightly larger (~4.8-5.5 Hz) due to bond order differences, but the long-range coupling between H-2/H-3 and the pyridine protons differs due to the "Z" vs "U" shape of the fusion.
-
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducible data that matches the literature, follow this standardized protocol.
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard. If solubility is poor, use DMSO- , but note that peaks will shift downfield by ~0.1-0.3 ppm due to solvent polarity. -
Concentration: 5-10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., from the chlorination reaction) which can cause line broadening.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (ensure relaxation delay
seconds). -
Scans: Minimum 16 scans for 1H; 512+ for 13C.
-
Referencing: Set TMS to 0.00 ppm or residual
to 7.26 ppm.
Step 3: Assignment Logic (Decision Tree)
Use the following logic flow to assign your spectrum.
Figure 2: Step-by-step decision tree for spectral assignment.
Synthesis & Mechanistic Context
Understanding the synthesis aids in predicting impurities. The 2-chloro derivative is typically accessed via:
-
Lithiation: Directed ortho-lithiation of thieno[3,2-b]pyridine at -78°C (selectively at C-2) followed by quenching with a chlorine source (e.g.,
or NCS). -
Cyclization: Construction of the thiophene ring from 3-chloropyridine precursors (less common for this specific isomer).
Note: Direct electrophilic chlorination often yields a mixture or favors the C-3 position due to electronic stabilization. If your NMR shows a singlet at ~7.8 ppm (H-2), you likely have the 3-chloro isomer, not the 2-chloro.
References
-
Klemm, L. H., et al. (1996). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. Journal of Heterocyclic Chemistry.
-
Barker, J. M., et al. (1984). Chemistry of thienopyridines. XXXI. A new synthesis of thieno[3,2-b]pyridine and studies on direct substitution into its thiophene ring. Journal of Chemical Research.
-
ChemicalBook. (2023). 7-Chlorothieno[3,2-b]pyridine Spectral Data.
-
PubChem. (2023). Thieno[3,2-b]pyridine Compound Summary.
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 2-Chlorothieno[3,2-b]pyridine
This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chlorothieno[3,2-b]pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated method compliant with international regulatory standards.
Introduction: The Analytical Challenge
This compound is a vital heterocyclic building block in pharmaceutical synthesis, notably in the development of kinase inhibitors and other therapeutic agents.[1][2] Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise, accurate, and specific analytical method is required to quantify the main component and separate it from any potential process-related impurities or degradation products.
The structure, featuring a basic pyridine nitrogen and a thiophene ring, presents a specific set of challenges for chromatographic separation. The basicity of the pyridine moiety (pKa ≈ 5-6) necessitates careful control of mobile phase pH to ensure symmetrical peak shapes and reproducible retention times.[3][4] This guide will detail a systematic workflow for overcoming these challenges.
Figure 1: A systematic workflow for HPLC method development and validation.
Experimental Approach: From Screening to Validation
Our strategy is grounded in a logical, phased approach that minimizes redundant experiments and builds a deep understanding of the separation mechanism.
Materials and Instrumentation
-
HPLC System: A quaternary HPLC system with a UV/PDA detector.
-
Analyte: this compound reference standard and test samples.
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water, formic acid, ammonium formate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Columns: A selection of reversed-phase columns for initial screening.
Phase 1: Initial Method Screening
Causality: The goal of screening is not to achieve perfect separation immediately, but to identify the most promising stationary phase and organic modifier. This compound is a polar aromatic compound, making a reversed-phase C18 column a logical starting point.[5][6] However, its unique structure warrants comparison with alternative phases to optimize selectivity for potential impurities. We will compare a standard C18, a C8, and a Phenyl phase. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer different selectivity and often results in lower backpressure.
Experimental Protocol: Column Screening
-
Standard Solution: Prepare a 0.5 mg/mL solution of this compound in a 50:50 ACN:water diluent.
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid is critical to protonate the pyridine nitrogen, ensuring a single ionic state and minimizing peak tailing from silanol interactions).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A generic scouting gradient from 10% to 90% B over 15 minutes.
-
Detection: PDA detector scanning from 200-400 nm; extraction at λmax (determined to be ~235 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Procedure: Inject the standard solution onto each of the three columns under the same conditions.
Comparative Data: Column Screening Results
| Column Type | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Rationale & Observations |
| Standard C18 (4.6x150mm, 5µm) | 8.2 | 1.4 | 8500 | Good retention but exhibits noticeable tailing, likely due to secondary interactions between the basic analyte and residual silanols. |
| C8 (4.6x150mm, 5µm) | 6.5 | 1.6 | 7200 | Less retention as expected due to lower hydrophobicity. Tailing is more pronounced than with C18. Not ideal. |
| Phenyl (4.6x150mm, 5µm) | 9.1 | 1.1 | 11000 | Excellent peak shape and efficiency. The phenyl stationary phase offers favorable pi-pi interactions with the aromatic rings of the analyte, providing unique selectivity and mitigating silanol interactions. |
Phase 2: Method Optimization
Causality: Optimization aims to refine the separation, reduce run time, and ensure the method is robust. We will focus on the gradient slope and mobile phase pH. Adjusting the gradient ensures that all potential impurities, which may be more or less retentive than the parent compound, are well-resolved. While 0.1% formic acid worked well, exploring a buffered mobile phase can enhance reproducibility.
Experimental Protocol: Gradient Optimization
-
Column: Phenyl (4.6x150mm, 5µm).
-
Mobile Phase A: 10mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Procedure: A series of runs were performed, adjusting the gradient slope and initial/final %B to ensure adequate resolution from any early or late-eluting impurities while minimizing the total run time.
The optimized isocratic method was determined to be a 65:35 mixture of Mobile Phase A and B. This provided an efficient run time of under 10 minutes with excellent peak shape.
Phase 3: Forced Degradation & Specificity
Causality: A purity method must be stability-indicating. This is a non-negotiable requirement from regulatory bodies like the ICH.[7][8] We must prove that the method can separate the intact drug from any degradation products that might form under stress. This is achieved through forced degradation studies. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant to formal stability studies.[9]
Figure 2: Workflow for the forced degradation study to establish method specificity.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare 1.0 mg/mL solutions of this compound.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1M. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1M. Heat at 60°C for 4 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal: Store the solid drug substance at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic: Expose the solution to light conditions as specified in ICH Q1B.
-
Analysis: Dilute all stressed samples to a target concentration of 0.5 mg/mL, neutralizing the acid and base samples, and analyze using the optimized HPLC method. Use a PDA detector to assess peak purity for the main analyte peak in all conditions.
Results: The method successfully separated the main peak from all generated degradation products. Significant degradation was observed under basic and oxidative conditions. The PDA peak purity analysis showed no co-eluting peaks, confirming the method's specificity and stability-indicating nature.
Final Optimized & Validated HPLC Method
This section provides the detailed protocol for the final method and a summary of its validation, demonstrating its trustworthiness and adherence to regulatory standards.[10][11][12]
Final Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10mM Ammonium Formate in water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 235 nm |
| Injection Vol. | 5 µL |
| Run Time | 10 minutes |
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[10][13]
Validation Data Table
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. | Pass. All degradants were resolved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Pass. r² = 0.9998 over a range of 0.1-1.0 mg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Pass. Recoveries ranged from 99.2% to 101.3% at three concentration levels.[14] |
| Precision (Repeatability) | RSD ≤ 2.0% | Pass. RSD = 0.4% (n=6 injections). |
| Precision (Intermediate) | RSD ≤ 2.0% | Pass. RSD = 0.8% (different day, different analyst). |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Robustness | Peak area RSD ≤ 5% after minor changes (flow rate ±0.1 mL/min, pH ±0.2) | Pass. The method is robust to small, deliberate variations in parameters. |
Conclusion
This guide has demonstrated a comprehensive, science-driven process for developing and validating a stability-indicating HPLC method for the purity analysis of this compound. By systematically comparing column chemistries and optimizing mobile phase conditions, we established a final method that is specific, accurate, precise, and robust. The comparative data clearly shows the superiority of the Phenyl stationary phase for this particular analyte, highlighting the importance of looking beyond standard C18 columns. The successful validation, underpinned by a thorough forced degradation study, provides high confidence that this method is fit for its intended purpose in a regulated drug development environment.
References
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace by Typeset. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health (NIH). Available from: [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. Available from: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmeli. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available from: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available from: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available from: [Link]
-
Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products. Available from: [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
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Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. Available from: [Link]
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Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Available from: [Link]
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THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Available from: [Link]
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HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]
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7-Chlorothieno[3,2-b]pyridine. PubChem. Available from: [Link]
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available from: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]
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Navigating the Thienopyridine Maze: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
In the realm of antiplatelet therapy, thienopyridine compounds such as clopidogrel, prasugrel, and ticlopidine are mainstays in the prevention of thrombotic events. For researchers and drug development professionals, understanding the subtle yet significant structural differences between these molecules is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical tool for their identification and quantification. This guide provides an in-depth, comparative analysis of the electrospray ionization (ESI)-MS/MS fragmentation patterns of these critical therapeutic agents, offering field-proven insights to aid in method development and data interpretation.
The Thienopyridine Backbone: A Tale of Three Structures
Clopidogrel, prasugrel, and ticlopidine share a common thieno[3,2-c]pyridine core, but their individual substitutions dictate their metabolic activation and, consequently, their mass spectrometric behavior.[1][2] Understanding these structural nuances is the first step in predicting and interpreting their fragmentation patterns.
-
Clopidogrel: Features a methyl ester group, which is a primary site of metabolic inactivation through hydrolysis.[3]
-
Prasugrel: Possesses a cyclopropylcarbonyl group and an acetate moiety, requiring enzymatic activation through esterase hydrolysis followed by cytochrome P450 oxidation.[4]
-
Ticlopidine: The simplest of the three, with a benzyl substitution on the pyridine ring.
These differences in lability and sites of potential charge localization under ESI conditions directly influence the subsequent fragmentation pathways upon collision-induced dissociation (CID).
The Language of Fragments: A Head-to-Head Comparison
Under positive ion ESI-MS/MS, thienopyridines readily protonate, typically at the nitrogen atom of the pyridine ring. The resulting precursor ions ([M+H]⁺) are then subjected to CID, yielding a cascade of product ions that serve as a structural fingerprint.
Clopidogrel: The Prevalent Pathway
Clopidogrel's fragmentation is characterized by a dominant transition that is widely used for its quantification in biological matrices.[5]
Precursor Ion (m/z): 322.1
The most abundant product ion is observed at m/z 212.1 . This major fragmentation pathway involves the neutral loss of the methyl 2-(2-chlorophenyl)acetate moiety. This cleavage is energetically favorable due to the stability of the resulting thienopyridinylmethyl cation.
Prasugrel: A Multi-Step Fragmentation Cascade
Prasugrel, with its more complex structure, exhibits a more intricate fragmentation pattern. Its degradation and metabolic pathways have been studied, providing clues to its behavior in the mass spectrometer.[6][7]
Precursor Ion (m/z): 374.1
Upon CID, prasugrel undergoes a primary fragmentation involving the loss of the acetate group, followed by further fragmentation of the resulting ion. A key product ion is often observed at m/z 314.1 , corresponding to the loss of acetic acid. Further fragmentation can lead to ions at m/z 286.1 (loss of CO) and a prominent ion at m/z 206.1 , which arises from the cleavage of the cyclopropylcarbonyl group.[8]
Ticlopidine: A More Stable Core
Ticlopidine, lacking the labile ester groups of its counterparts, demonstrates a more stable character under CID conditions.
Precursor Ion (m/z): 264.1
Its fragmentation is primarily characterized by the cleavage of the bond between the thienopyridine core and the benzyl group. This leads to the formation of a prominent product ion at m/z 140.0 , corresponding to the thienopyridinylmethyl cation. This pathway is analogous to the primary fragmentation of clopidogrel, highlighting the inherent stability of this core structure.
Comparative Data Summary
The following table summarizes the key mass spectrometric information for the three thienopyridine compounds, providing a quick reference for analytical method development.
| Compound | Chemical Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion(s) (m/z) | Characteristic Neutral Loss |
| Clopidogrel | C₁₆H₁₆ClNO₂S | 321.06 | 322.1 | 212.1 | C₁₀H₁₀ClO₂ (110.0) |
| Prasugrel | C₂₀H₂₀FNO₃S | 373.11 | 374.1 | 314.1, 286.1, 206.1 | C₂H₄O₂ (60.0) |
| Ticlopidine | C₁₄H₁₄ClNS | 263.05 | 264.1 | 140.0 | C₇H₇Cl (124.1) |
The "Why": Causality in Fragmentation
The observed fragmentation patterns are not arbitrary; they are governed by fundamental principles of chemical stability. The cleavage of the ester-containing side chains in clopidogrel and prasugrel is a charge-remote fragmentation, driven by the formation of a stable, delocalized cationic species on the thienopyridine core. The relative stability of the pyrimidine ring compared to the thiazole ring in similar heterocyclic systems suggests that the thienopyridine core itself is a robust structure.[9]
The multi-step fragmentation of prasugrel reflects the presence of multiple labile sites. The initial loss of the acetate group is a low-energy process, while subsequent cleavages require higher collision energies. This provides an opportunity for more specific identification by monitoring multiple fragmentation transitions.
Experimental Protocol: A Self-Validating System
A robust LC-MS/MS method is crucial for the reliable quantification of thienopyridines. The following protocol is a synthesis of best practices derived from various validated methods.[10][11]
Sample Preparation
For plasma samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to remove interferences and concentrate the analytes.[10][11] Given the instability of the active metabolites, immediate derivatization upon sample collection may be necessary for their quantification.[12]
Step-by-Step:
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of one of the analytes).
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
A reversed-phase C18 column is the standard choice for separating these moderately polar compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) provides good chromatographic resolution.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Mass Spectrometry
Electrospray ionization in the positive ion mode (ESI+) is the preferred ionization technique. The mass spectrometer should be operated in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Clopidogrel: 322.1 -> 212.1
-
Prasugrel: 374.1 -> 314.1
-
Ticlopidine: 264.1 -> 140.0
-
The collision energy for each transition should be optimized to maximize the signal of the product ion. A good starting point is typically between 15 and 30 eV.
Conclusion: From Fragmentation to Function
The distinct fragmentation patterns of clopidogrel, prasugrel, and ticlopidine are a direct reflection of their unique chemical structures. A thorough understanding of these patterns, coupled with a robust and validated analytical method, is indispensable for researchers in the fields of drug metabolism, pharmacokinetics, and clinical toxicology. By leveraging the principles outlined in this guide, scientists can confidently identify and quantify these critical antiplatelet agents, ultimately contributing to the safer and more effective use of these life-saving medications.
References
- Al-Hiari, Y. M., et al. (2008). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Jordan Journal of Chemistry, 3(1), 55-65.
- Panainte, A. D., et al. (2018). A New and Sensitive LC-MS/MS Method for the Determination of Clopidogrel in Human Plasma. Farmacia, 66(6), 1013-1019.
- Bhatt, J., et al. (2014). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC North America, 32(11), 864-871.
- Patel, P. N., et al. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. Asian Journal of Pharmaceutical Analysis, 7(2), 55-66.
- Small, D. S., et al. (2009). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 37(3), 528-540.
- Zhu, Y., et al. (2015). Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma.
- Zhang, T., et al. (2021). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- Nagavi, J. B., & Gurupadayya, B. M. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
- Li, Y., et al. (2015). Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 102, 263-268.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6598.
- Nirogi, R., et al. (2006). Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 575-580.
-
ResearchGate. (n.d.). Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in... [Image]. Retrieved from [Link]
- Ding, L., et al. (2009). Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. Arzneimittelforschung, 59(5), 241-245.
- Farid, N. A., et al. (2007). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Journal of Clinical Pharmacology, 47(7), 894-906.
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ResearchGate. (n.d.). MS spectrum fragmentation of prasugrel. [Image]. Retrieved from [Link]
- Arar, S., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique.
- de Santana, F. J., et al. (2004). Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study.
- Laizure, S. C., & Parker, R. B. (2010). A comparison of the metabolism of clopidogrel and prasugrel. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1417-1424.
- Singh, S. S., et al. (2012). Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study.
- Jakubowska, M., et al. (2016). A comparative evaluation of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Cardiology Journal, 23(1), 61-69.
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Comparative Reactivity Guide: 2-Chlorothieno[3,2-b]pyridine vs. 2-Chlorothieno[2,3-b]pyridine
This guide provides a technical comparison of the reactivity profiles of 2-Chlorothieno[3,2-b]pyridine and 2-Chlorothieno[2,3-b]pyridine . It is designed for medicinal chemists and process development scientists selecting scaffolds for drug discovery.
Executive Summary
The reactivity difference between these two isomers is governed by the position of the pyridine nitrogen relative to the chlorine atom on the thiophene ring.
-
This compound is the "Activated Isomer." The nitrogen atom (position 4) is in direct conjugation with the C-2 position, stabilizing the Meisenheimer-like intermediate during Nucleophilic Aromatic Substitution (SNAr). It behaves similarly to an activated 2-chloropyridine.
-
2-Chlorothieno[2,3-b]pyridine is the "Deactivated Isomer" (regarding SNAr). The nitrogen atom (position 7) is electronically distal, preventing effective resonance stabilization of a negative charge at C-2. This isomer typically requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
Electronic Structure & Mechanistic Analysis
The core distinction lies in the ability of the fused pyridine ring to act as an electron sink.
Resonance Stabilization (SNAr Pathway)
For a nucleophile (Nu⁻) to displace the chloride at C-2, the aromatic system must stabilize the anionic intermediate (Meisenheimer complex).
-
Thieno[3,2-b]pyridine (Active): Upon nucleophilic attack at C-2, the negative charge delocalizes to C-3, then to the bridgehead C-3a, and finally rests on the Nitrogen (N-4) . This direct conjugation path (vinylogous amidine-like system) significantly lowers the activation energy.
-
Path: C2(Nu, Cl)⁻ → C3 → C3a → N4⁻ (Stable)
-
-
Thieno[2,3-b]pyridine (Inactive): Attack at C-2 pushes electron density to C-3. However, the bridgehead C-3a does not allow direct conjugation to the Nitrogen (N-7) without disrupting the aromaticity of the pyridine ring significantly or requiring a long, less effective path.
-
Path: C2(Nu, Cl)⁻ → C3 → C3a... (No direct sink to N7)
-
Visualization of Electronic Pathways
Figure 1: Mechanistic divergence driven by Nitrogen positioning. The [3,2-b] isomer allows charge delocalization to Nitrogen, facilitating SNAr.
Reactivity Profiles & Experimental Data
Nucleophilic Aromatic Substitution (SNAr)[1][2]
| Feature | This compound | 2-Chlorothieno[2,3-b]pyridine |
| Reactivity | Moderate to High | Low / Inert |
| Mechanism | Addition-Elimination (Meisenheimer) | N/A (High barrier) |
| Preferred Nucleophiles | Amines (primary/secondary), Alkoxides, Thiols | Strong nucleophiles only (often requires forcing conditions) |
| Typical Conditions | DMSO/DMF, 80-120°C, K₂CO₃ or DIPEA | N/A (Use Pd-coupling instead) |
| Key Reference | J. Med. Chem. analogs show C-2 displacement is viable [1]. | Molecules studies prefer Suzuki/Buchwald [2]. |
Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Both isomers are excellent substrates for Palladium-catalyzed reactions. The oxidative addition of Pd(0) into the C-Cl bond is facile for both, often faster than SNAr.
-
Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Yields: Typically >80% for both isomers.
-
Selectivity: In the presence of a C-Br bond on the pyridine ring, the C-Br will react first (chemoselective).
Lithiation (Halogen-Metal Exchange)
-
Reaction: Treatment with n-BuLi or t-BuLi at -78°C results in rapid Li-Cl exchange to generate the 2-lithio species.
-
Stability: The 2-lithio-thieno[3,2-b]pyridine species is slightly more stable due to the inductive electron-withdrawing effect of the closer Nitrogen (N-4), making it a more "hard" nucleophile.
-
Application: Trapping with electrophiles (aldehydes, CO₂, I₂) allows versatile C-2 functionalization.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General for Both Isomers)
Best for forming C-C bonds when SNAr is slow or impossible.
Reagents:
-
Substrate: 1.0 equiv (e.g., 2-Chlorothieno[2,3-b]pyridine)
-
Boronic Acid: 1.2 equiv (Ar-B(OH)₂)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add Pd catalyst quickly under a stream of Nitrogen.
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Yield: 75–95% (Isomer independent).
Protocol B: SNAr Amination (Specific to Thieno[3,2-b]pyridine)
Demonstrates the unique reactivity of the [3,2-b] isomer.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine or primary amine (1.5–2.0 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Procedure:
-
Dissolve substrate in DMSO (0.5 M concentration).
-
Add amine and base.[1]
-
Heat to 100–120°C in a sealed tube for 16 hours.
-
Note: The [2,3-b] isomer will likely show <10% conversion under these specific conditions, whereas the [3,2-b] isomer will proceed to completion.
References
-
Thienopyridine Reactivity & Numbering: Litvinov, V. P. (2005).[2] "Thienopyridines: synthesis, properties, and biological activity."[2][3][4][5] Russian Chemical Bulletin, 54(4), 865-894.[2]
-
Suzuki Coupling Applications: Queiroz, M. J. R. P., et al. (2008). "Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates." Molecules, 13(1), 1-15.
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms.
-
Antitumor Activity & Derivatives: Leung, E., et al. (2020). "Thieno[2,3-b]pyridine derivatives as potential anticancer agents."[5][6] Molecules.
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- 2. researchgate.net [researchgate.net]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Bioactivity Validation: 2-Chlorothieno[3,2-b]pyridine Derivatives
This guide provides a rigorous technical comparison and validation framework for 2-Chlorothieno[3,2-b]pyridine based therapeutics. It is designed for researchers requiring actionable experimental protocols and comparative data against isomeric alternatives.
Executive Summary & Scaffold Rationale
The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, thieno[2,3-b]pyridine. The presence of the chlorine atom at the C-2 position serves as a critical "warhead" for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), enabling the rapid generation of libraries targeting Triple-Negative Breast Cancer (TNBC) and inflammatory pathways (Leukotriene antagonism).
Unlike the [2,3-b] isomer, which is prone to extensive planar stacking and poor solubility, the [3,2-b] topology offers altered electronic distribution and solubility profiles, making it a superior candidate for disrupting protein-protein interactions in solid tumors.
Comparative Analysis: [3,2-b] vs. [2,3-b] Isomers
The following table contrasts the bioactivity profile of this compound derivatives against the standard Thieno[2,3-b]pyridine scaffold.
| Feature | Thieno[3,2-b]pyridine (Subject) | Thieno[2,3-b]pyridine (Comparator) | Significance |
| Primary Bioactivity | Anticancer (TNBC) , Anti-inflammatory | Antiviral (Mayaro), Antimicrobial (TB) | [3,2-b] shows higher specificity for solid tumor suppression. |
| Key Mechanism | G0/G1 Cell Cycle Arrest ; Inhibition of cell proliferation. | Topoisomerase I Inhibition ; Lipid metabolism shift. | [3,2-b] induces cytostasis in aggressive phenotypes (MDA-MB-231). |
| Solubility/ADME | Moderate lipophilicity; amenable to polar functionalization at C-2. | Poor solubility due to high planarity and crystal packing.[1][2] | [3,2-b] derivatives often require fewer "prodrug" modifications. |
| Synthetic Utility | C-2 Cl/Br allows direct Suzuki coupling. | C-2 Amide/Amino groups are standard handles. | C-2 Halogenation in [3,2-b] enables diverse aryl library creation. |
Validation Workflow & Mechanism
The validation of this scaffold requires a multi-stage pipeline moving from chemical synthesis to in ovo confirmation.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the mechanism of action where this compound derivatives induce G0/G1 arrest in TNBC cells.
Figure 1: Mechanism of Action showing G0/G1 arrest induced by thieno[3,2-b]pyridine derivatives in MDA-MB-231 cells.[3][4][5]
Experimental Protocols
To ensure reproducibility, follow these validated protocols for synthesis and bioactivity assessment.
Synthesis Verification (Suzuki-Miyaura Coupling)
Objective: Functionalize the 2-chloro/bromo position to generate active biaryl derivatives.
-
Reagents: this compound (or 3-bromo-2-carboxylate analog), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Condition: Reflux at 100°C for 4–12 hours under N2 atmosphere.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR must show disappearance of the C-2/C-3 halogen signal and appearance of aryl protons.
In Vitro Cytotoxicity: SRB Assay
Context: Unlike MTT, the Sulforhodamine B (SRB) assay is preferred for this scaffold to avoid metabolic interference often seen with sulfur-containing heterocycles. Target Cells: MDA-MB-231 (TNBC), MCF-12A (Non-tumorigenic control).[6][7]
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add drug (0.1–100 µM) for 48h.
-
Fixation: Add cold 10% trichloroacetic acid (TCA); incubate 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid); incubate 30 min.
-
Washing: Wash 4x with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize bound dye with 10 mM Tris base; read Absorbance at 510 nm.
-
Data Output: Calculate IC50 using non-linear regression. Target IC50 < 15 µM is considered active.
In Ovo Validation: CAM Assay
Objective: Assess anti-angiogenic and tumor-shrinking capability in a complex tissue model without full animal ethics requirements.
-
Preparation: Fertilized chicken eggs incubated at 37°C, 70% humidity.
-
Inoculation (Day 9): Create a window in the eggshell. Place a silicone ring on the chorioallantoic membrane (CAM). Seed 2x10^6 MDA-MB-231 cells inside the ring.
-
Treatment (Day 10): Apply 20 µL of drug solution (at 2x IC50) onto the tumor graft.
-
Analysis (Day 14): Excise tumors. Measure weight and perimeter. Photograph vascularization.[6]
-
Success Metric: Statistically significant reduction in tumor mass vs. vehicle control (DMSO).
Validation Workflow Diagram
Figure 2: Step-by-step validation pipeline from synthesis to tissue model confirmation.
References
-
Synthesis and Antitumor Activity of Thieno[3,2-b]pyridines: Queiroz, M.J.R.P., et al. (2021).[6][7] "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line." Molecules.
-
Crystal Packing and Solubility of Thienopyridines: Gordon, C.P., et al. (2022).[1] "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity."[1][2] Molecules.
-
Thieno[2,3-b]pyridine in Prostate Cancer (Comparator Data): Mastelic-Gavranovic, B., et al. (2020). "Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility." Scientific Reports.
-
Leukotriene Antagonists Patent (Scaffold Utility): CN1094051A. "Leukotriene antagonists - diaryl 5,6-fused heterocyclic acids."
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of Substituted Thieno[3,2-b]pyridines
This guide serves as a technical manual for the spectroscopic characterization of substituted thieno[3,2-b]pyridines, designed for researchers in medicinal chemistry and materials science. It moves beyond standard spectral listings to focus on structural validation , isomer differentiation , and functional property assessment .
Executive Summary & Technical Context
Thieno[3,2-b]pyridines are privileged scaffolds in drug discovery (e.g., for Triple-Negative Breast Cancer and Tuberculosis) and optoelectronics due to their planar, electron-deficient nature. However, their characterization is frequently complicated by the presence of their regioisomer, thieno[2,3-b]pyridine .
This guide provides a comparative analysis of the [3,2-b] system against its [2,3-b] alternative, establishing a self-validating spectroscopic workflow to ensure structural integrity and assess functional performance (fluorescence vs. cytotoxicity).
Comparative Spectroscopic Analysis
NMR Spectroscopy: The Isomer Differentiation Challenge
The most critical characterization step is distinguishing the [3,2-b] core from the [2,3-b] core. While chemical shifts (
Table 1: Comparative NMR Metrics for Thienopyridine Isomers
| Feature | Thieno[3,2-b]pyridine (Target) | Thieno[2,3-b]pyridine (Alternative) | Diagnostic Significance |
| H-2 Signal ( | ~7.70 - 7.90 ppm | ~7.50 - 7.70 ppm | H-2 is typically more deshielded in [3,2-b] due to proximity to the pyridine nitrogen lone pair (through-space effect). |
| H-3 Signal ( | ~7.40 - 7.60 ppm | ~7.30 - 7.50 ppm | Less diagnostic on its own; highly dependent on C-substitution. |
| 5.5 - 6.0 Hz | 5.8 - 6.2 Hz | Thiophene ring coupling is slightly smaller in [3,2-b] systems. | |
| ~4.5 - 5.0 Hz | ~4.5 - 5.0 Hz | Not diagnostic (pyridine ring is identical in isolation). | |
| ~128 - 135 ppm | ~120 - 128 ppm | C-2 in [3,2-b] is | |
| ~185 Hz | ~170 Hz | CRITICAL: The C-H coupling at the position adjacent to sulfur varies significantly due to electronic environment differences. |
Expert Insight: Do not rely solely on 1D
H NMR. The definitive test is thecoupling constant obtained from a non-decoupled C NMR or a coupled HSQC experiment. The [3,2-b] isomer consistently displays a larger coupling constant at the C-2 position compared to the [2,3-b] isomer.
Functional Performance: Fluorescence vs. Bioactivity
Substituted thieno[3,2-b]pyridines exhibit a unique "site-dependent switch" in performance, particularly in 5(4H)-one derivatives.[1] This bifurcation is critical for selecting candidates for imaging vs. therapy .
Table 2: Structure-Property Relationship (SPR) Guide
| Substitution Site | Primary Property | Performance Metric | Application |
| 2-Aryl Substituted | Fluorescence | High Quantum Yield ( | Bio-imaging probes, LSCs (Luminescent Solar Concentrators). |
| 3-Aryl Substituted | Cytotoxicity | Low IC | Anti-proliferative agents (e.g., HCT-116, MDA-MB-231).[2] |
| Extension of Conjugation | Red-Shift | Bathochromic shift (>50 nm) | NIR probes (Thienopyrazine/fused variants).[3] |
Visualization: Characterization Logic Flow
The following diagram outlines the logical decision tree for validating a synthesized thieno[3,2-b]pyridine derivative, ensuring no isomeric contamination.
Caption: Logical workflow for structural validation and functional categorization of thienopyridine derivatives.
Experimental Protocols (Self-Validating Systems)
Protocol A: Structural Validation via Coupled HSQC
Objective: Unambiguously assign regio-chemistry without growing single crystals.
-
Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-
(preferred over CDCl for solubility and separating aromatic pile-ups). -
Acquisition:
-
Run standard
H NMR (16 scans). -
Run gHSQC (Gradient Heteronuclear Single Quantum Coherence).
-
Crucial Step: Run a Non-Decoupled
H-coupled HSQC or a gated-decoupled C NMR if concentration permits.
-
-
Analysis:
-
Locate the C-H correlation for the thiophene ring.
-
Measure the splitting (
) in the F2 dimension (carbon). -
Validation Criteria: If
Hz, assign as [3,2-b] . If Hz, flag as potential [2,3-b] isomer.
-
Protocol B: Fluorescence Quantum Yield Assessment
Objective: Quantify the "site-dependent" optical performance.
-
Standard: Use Quinine Sulfate (in 0.1 M H
SO , ) or Fluorescein (in 0.1 M NaOH, ) depending on emission range. -
Preparation: Prepare stock solutions of the thieno[3,2-b] derivative in Toluene and DMSO (to check solvatochromism).
-
Dilution: Create 5 dilutions ensuring Absorbance at excitation
is < 0.1 (to avoid inner filter effects). -
Measurement: Record integrated fluorescence intensity (
) and Absorbance ( ) for all samples. -
Calculation:
Where is the refractive index of the solvent. -
Validation: The plot of Integrated Fluorescence vs. Absorbance must be linear (
). Non-linearity indicates aggregation (common in planar thienopyridines).
References
-
Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. Source: NIH / PubMed
-
13C-NMR Spectral Data for Substituted Thieno[2,3-b]- and Thieno[3,2-b]pyridines. Source: Semantic Scholar / ResearchGate
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores. Source: MDPI
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI
-
Design and synthesis of Thieno[3,2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis. Source: PubMed
Sources
Validating Regioselectivity in Thieno[3,2-b]pyridine Functionalization
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Technical validation of regiochemical outcomes in fused heterocyclic synthesis.
Executive Summary: The Regioselectivity Challenge
The thieno[3,2-b]pyridine scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for quinoline and indole in kinase inhibitors (e.g., Haspin, CDKLs) and GPCR modulators (mGlu5 NAMs). However, its fused bicyclic nature—comprising an electron-rich thiophene fused to an electron-deficient pyridine—creates a complex regiochemical landscape.
Functionalization attempts often yield unexpected isomers. For instance, direct lithiation typically targets C2 (α-to-sulfur), but "halogen dance" mechanisms or directing group effects can shift reactivity to C3 or even the pyridine ring (C7). Validating the exact position of substitution is not merely a characterization step; it is a critical go/no-go gate in Structure-Activity Relationship (SAR) campaigns.
This guide objectively compares the three primary validation methodologies—1D NMR, 2D NMR, and X-ray Crystallography—and provides a field-tested protocol for validating C2-functionalization.
Comparative Analysis of Validation Methods
Method A: 1D Proton NMR ( H NMR)
-
Role: Preliminary screening.
-
Mechanism: Relies on chemical shift perturbations and coupling constant analysis (
-values) to deduce substitution patterns. -
Pros: Fast, cheap, requires minimal sample (<1 mg).
-
Cons: High Risk of False Positives. In thieno[3,2-b]pyridines, the C2-H and C3-H signals often appear as doublets with similar coupling constants (
Hz). If one is substituted, the remaining singlet provides little positional information without a reference standard. -
Verdict: Insufficient for definitive structural assignment of novel derivatives.
Method B: 2D NMR (HMBC & NOESY)
-
Role: The standard analytical workhorse.
-
Mechanism:
-
HMBC (Heteronuclear Multiple Bond Correlation): Tracks long-range (
) couplings. Crucial for linking the thiophene protons to the pyridine ring carbons (C3a/C7a). -
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions. Useful if the substituent has protons that spatially neighbor a ring proton (e.g., a C3-substituent showing NOE to C2-H).
-
-
Pros: Defines connectivity; non-destructive.
-
Cons: Requires soluble samples; can be ambiguous if key quaternary carbons (C3a/C7a) have overlapping shifts or if the substituent lacks protons (e.g., -Br, -Cl, -NO
). -
Verdict: Recommended for routine validation.
Method C: X-ray Crystallography[1]
-
Role: The "Gold Standard" / Arbitrator.
-
Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.
-
Pros: Unambiguous 3D structural proof; defines tautomeric states and intermolecular packing (critical for solubility issues common in this scaffold).
-
Cons: Time-consuming; requires a single crystal (often difficult for amorphous solids); destructive to the specific crystal used.
-
Verdict: Mandatory for key lead compounds or when NMR data is contradictory.
Data Presentation: Distinguishing Isomers
The following table summarizes the expected NMR signatures for distinguishing the parent scaffold from its C2- and C3-substituted regioisomers.
Table 1: NMR Diagnostic Markers for Thieno[3,2-b]pyridine Regioisomers
| Feature | Parent Scaffold | C2-Substituted Isomer | C3-Substituted Isomer |
| Thiophene Signals | Two doublets ( | One singlet (C3-H). | One singlet (C2-H). |
| C3-H Shift | Shifted (effect of substituent). | Absent . | |
| C2-H Shift | Absent . | Shifted (often downfield). | |
| HMBC Key Correlation | C2-H | Substituent | Substituent |
| NOESY Key Signal | C2-H | Substituent | Substituent |
Note: Chemical shifts are solvent-dependent (typically CDCl
or DMSO-). The loss of the characteristic coupling is the first indicator of substitution on the thiophene ring.
Case Study & Experimental Protocol
Scenario: Regioselective C2-Lithiation and Trapping
Objective: Install an electrophile (E) selectively at the C2 position. Risk: "Halogen Dance" or base-mediated isomerization can lead to thermodynamically stable C3 products or ring opening.
Protocol: Low-Temperature C2-Functionalization
Reagents:
-
Substrate: Thieno[3,2-b]pyridine (1.0 equiv)
-
Base:
-Butyllithium ( -BuLi, 1.1 equiv) -
Electrophile: e.g., DMF, I
, or alkyl halide (1.2 equiv) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool the solvent to -78 °C (dry ice/acetone bath). This is critical to suppress the "halogen dance" and ring-opening side reactions.
-
Base Addition: Add
-BuLi dropwise over 10 minutes.-
Observation: Solution typically turns yellow/orange, indicating formation of the lithiated species.
-
Mechanistic Insight: Lithiation occurs kinetically at C2 (most acidic proton adjacent to Sulfur).
-
-
Incubation: Stir at -78 °C for 30–45 minutes. Do not warm up. Warming promotes equilibration to the C3-lithio species or decomposition.
-
Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.
-
Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with sat. aq. NH
Cl. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Self-Validating The Outcome
Do not assume the product is the C2-isomer. Follow this logic:
-
Run 1H NMR:
-
Check: Do you see a singlet in the aromatic region (7.0–8.0 ppm)?
-
Pass: Yes. (If doublets remain, reaction failed).
-
-
Run HMBC (The Critical Step):
-
Locate the quaternary carbons of the pyridine ring (C3a and C7a).
-
C2-Substitution Proof: The remaining proton is H3 . In HMBC, H3 should show a strong correlation to C3a (bridgehead carbon).
-
C3-Substitution Proof: The remaining proton is H2 . H2 typically shows a correlation to the substituent carbon (if applicable) but weak or different correlations to the bridgehead compared to H3.
-
-
Run NOESY (Secondary Check):
-
If the electrophile has protons (e.g., -CH
, -CHO), check for NOE to the remaining ring proton. -
C2-Substituted: NOE between E and H3.
-
C3-Substituted: NOE between E and H2.
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the regiochemistry of thieno[3,2-b]pyridine derivatives.
Figure 1: Decision tree for validating regiochemistry in thieno[3,2-b]pyridine synthesis. Blue indicates start, Green indicates success, Red indicates failure/warning.
References
-
Klemm, L. H., et al. (1996). "One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments." Journal of Heterocyclic Chemistry.
-
Comoy, C., et al. (2006). "New Efficient Access to Thieno[3,2-b]pyridine Derivatives via Regioselective Lithiation of 3-Methylthiopyridine." Synthesis.
-
Jorda, R., et al. (2025). "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode."[2][3] Angewandte Chemie International Edition.
-
Blakemore, D. C., et al. (2011). "Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity." Journal of Organic Chemistry.
-
Leung, E., et al. (2022). "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules.
Sources
A Comparative Guide to Quality Control Standards and Impurity Profiling of 2-Chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of antiplatelet and anticancer therapies.[1][2] 2-Chlorothieno[3,2-b]pyridine, a key intermediate in the synthesis of these pharmaceuticals, demands rigorous quality control to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of quality control (QC) standards and impurity profiling strategies for this compound, drawing parallels with the well-established thienopyridine drugs, clopidogrel and ticlopidine.
The Critical Role of Quality Control for this compound
As a pivotal building block, the purity of this compound directly impacts the quality of the active pharmaceutical ingredient (API). Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromising patient safety. Therefore, robust analytical methods and stringent QC standards are paramount. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, which serves as a foundational guide for establishing specifications for intermediates like this compound.[3]
Establishing Robust Quality Control Specifications
A comprehensive QC strategy for this compound should encompass tests for identity, purity, and assay. These specifications are critical for ensuring lot-to-lot consistency and for providing a baseline for stability studies.
Table 1: Proposed Quality Control Specifications for this compound
| Parameter | Method | Acceptance Criteria | Rationale & Comparative Insight |
| Identity | |||
| Appearance | Visual Inspection | White to off-white crystalline powder | Consistent with the expected physical form. |
| Identification by FTIR | Infrared Spectroscopy | The infrared absorption spectrum should be concordant with that of a qualified reference standard. | Provides a unique fingerprint of the molecule, confirming its identity. |
| Identification by HPLC | HPLC-UV | The retention time of the major peak in the chromatogram of the sample should correspond to that of the reference standard. | A highly specific method for confirming identity and is often performed concurrently with the purity and assay tests. |
| Purity | |||
| Purity by HPLC | HPLC-UV | Not less than 99.0% | A high purity level is essential for a starting material to minimize the carryover of impurities into the final API. This is a standard requirement for pharmaceutical intermediates. |
| Individual Unspecified Impurity | HPLC-UV | Not more than 0.10% | Aligns with ICH Q3A guidelines for reporting, identification, and qualification of impurities.[3] |
| Total Impurities | HPLC-UV | Not more than 0.5% | A cumulative limit to control the overall impurity level. |
| Assay | |||
| Assay by HPLC | HPLC-UV | 99.0% - 101.0% (on as-is basis) | Ensures the material has the correct potency. The range allows for analytical variability. |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines | Controls residual solvents from the manufacturing process, which can have toxic effects. |
| Water Content | Karl Fischer Titration | Not more than 0.5% | Water can affect the stability and reactivity of the intermediate. |
Unveiling the Impurity Profile: A Multi-faceted Approach
A thorough understanding of the potential impurities in this compound is crucial for developing effective control strategies. Impurities can be broadly categorized as process-related, starting material-related, and degradation products.
Potential Process-Related Impurities
Based on synthetic routes for similar thienopyridine structures, several potential impurities can be anticipated.[4][5] A common synthetic pathway may involve the reaction of a thienopyridinone precursor with a chlorinating agent.
Figure 1: Potential Impurities in the Synthesis of this compound
Caption: Potential process-related impurities.
Table 2: Common Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| Thieno[3,2-b]pyridin-2(3H)-one | (Structure not shown) | Unreacted starting material |
| Dichlorinated Thienopyridine | (Structure not shown) | Over-reaction with the chlorinating agent |
| Isomeric Chlorothienopyridine | (Structure not shown) | Non-specific chlorination |
Comparison with Clopidogrel and Ticlopidine Impurity Profiles
The impurity profiles of the commercial drugs clopidogrel and ticlopidine offer valuable insights into the types of impurities that can arise in thienopyridine derivatives.
-
Clopidogrel: Known impurities include the R-enantiomer (a stereoisomer), the carboxylic acid derivative (a hydrolytic degradant), and various process-related impurities.[6][7]
-
Ticlopidine: Impurities can include unreacted starting materials and by-products from the synthesis.[8]
This comparison highlights the importance of controlling not only process-related impurities but also stereoisomers and degradation products in the final API. While this compound is an intermediate, controlling its impurity profile is the first line of defense in ensuring the quality of the final drug.
Experimental Protocols for Comprehensive Analysis
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for purity and assay determination due to its high resolution and sensitivity.
Figure 2: HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC Method for this compound
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Causality behind Experimental Choices:
-
C18 Column: A versatile reversed-phase column suitable for the separation of moderately polar compounds like this compound and its potential impurities.
-
Formic Acid in Mobile Phase: Improves peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Gradient Elution: Necessary to elute both the main component and a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
UV Detection at 254 nm: Many aromatic compounds, including thienopyridines, exhibit strong absorbance at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents from the synthesis process.
Experimental Protocol: GC-MS Method for Residual Solvents
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Detector: Mass Spectrometer (Scan mode: m/z 35-350)
-
Sample Preparation: Headspace analysis of a solution of the sample in a suitable solvent (e.g., DMSO).
Causality behind Experimental Choices:
-
DB-624 Column: Specifically designed for the analysis of residual solvents.
-
Headspace Analysis: A clean and efficient way to introduce volatile analytes into the GC system without injecting non-volatile matrix components.
-
Mass Spectrometry Detection: Provides definitive identification of the detected solvents based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the definitive identification of unknown impurities. The ¹H NMR spectrum of the closely related 7-Chlorothieno[3,2-b]pyridine shows characteristic signals in the aromatic region which can be used as a reference.[9]
Figure 3: Logical Relationship of QC Tests
Caption: Interrelation of analytical techniques in QC.
The Importance of Certified Reference Materials
The use of well-characterized certified reference materials (CRMs) for this compound and its potential impurities is fundamental to the accuracy and reliability of all analytical measurements. CRMs are essential for:
-
Method Validation: Establishing the performance characteristics of the analytical methods (e.g., accuracy, precision, linearity).
-
System Suitability Testing: Ensuring the analytical system is performing correctly before running samples.
-
Quantification: Accurately determining the amount of the main component and its impurities.
Conclusion
A robust and well-defined quality control strategy is non-negotiable for this compound to ensure its suitability as a pharmaceutical intermediate. This guide has outlined a comprehensive approach to establishing QC standards and performing impurity profiling, drawing on established principles from ICH guidelines and comparative analysis of related thienopyridine drugs. By implementing a multi-technique analytical approach, including HPLC, GC-MS, and NMR, and utilizing certified reference materials, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical starting material, ultimately contributing to the development of safer and more effective medicines.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]
- Google Patents.
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]
-
PubMed. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]
-
PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
PubChem. 7-Chlorothieno[3,2-b]pyridine. [Link]
-
Pharmaffiliates. Clopidogrel-impurities. [Link]
-
PubMed. Ticlopidine. A review of its pharmacology, clinical efficacy and tolerability in the prevention of cerebral ischaemia and stroke. [Link]
-
ResearchGate. Impurity profiles of clopidogrel in a HPLC chromatograph. [Link]
-
Pharmaffiliates. Ticlopidine-impurities. [Link]
-
NIH. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
ResearchGate. Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]. [Link]
-
PubMed. Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
-
NIST WebBook. Pyridine. [Link]
Sources
- 1. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Clopidogrel Bisulfate (Form 2) API Manufacturer and Supplier | CAS 120202-66-6 - Dr. Reddy's [api.drreddys.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chlorothieno[3,2-b]pyridine
This document provides essential procedural guidance for the safe handling and disposal of 2-Chlorothieno[3,2-b]pyridine. As a chlorinated heterocyclic compound, this substance requires meticulous management to mitigate risks to personnel and the environment. The protocols outlined herein are synthesized from established safety principles for analogous chemical structures and regulatory standards. The primary directive is to ensure that all waste is handled in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous chlorinated pyridine compounds, a comprehensive risk assessment must presume a significant hazard profile.[1][3]
Inferred Toxicological Properties:
-
Acute Toxicity: Assumed to be harmful or fatal if swallowed, inhaled, or in contact with skin.[1] Symptoms of overexposure may include dizziness, headache, nausea, and unconsciousness.[3]
-
Corrosivity: Expected to cause skin irritation and serious eye damage.[1]
-
Chronic Toxicity: May cause damage to organs, such as the liver, through prolonged or repeated exposure.[3]
-
Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects.[1] Therefore, release to the environment must be strictly avoided.[4]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Section 2: Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred high toxicity, a stringent PPE protocol is mandatory. The principle of causality here is simple: creating an impermeable barrier between the researcher and the chemical is the only way to mitigate the risks of dermal absorption and inhalation, which are presumed to be fatal.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. A proper glove removal technique is critical to avoid skin contact.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes and vapors.[1][5]
-
Body Protection: A chemically resistant lab coat or apron must be worn. For tasks with a higher risk of splashes, full-body protective clothing is recommended.[5]
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][7]
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[8][9] Wash hands and any exposed skin thoroughly after handling.[3][9]
Section 3: Waste Management and Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a regulatory mandate. The waste generator is legally responsible for characterizing and safely managing the waste from cradle to grave.[4] Disposal into sanitary sewers or general trash is strictly prohibited.[4][10]
Diagram 1: Waste Segregation and Disposal Workflow
Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Rationale: Chlorinated waste streams must be segregated from non-chlorinated streams. This is because the combustion of chlorinated compounds can produce highly toxic byproducts like dioxins and hydrochloric acid, requiring specialized incineration facilities.[11][12] Mixing waste streams unnecessarily increases the volume of hazardous waste and complicates disposal.
-
Procedure:
-
-
Containerization:
-
Rationale: Proper containment prevents spills and vapor release, protecting lab personnel and the environment. The container must be compatible with the chemical to avoid degradation and leakage.
-
Procedure:
-
-
Labeling:
-
Rationale: Accurate labeling is a legal requirement under EPA and OSHA regulations.[5][14] It informs all handlers of the container's contents and associated hazards, ensuring safe management throughout the disposal chain.
-
Procedure:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and all other constituents, with percentages.
-
The specific hazard characteristics (e.g., Toxic, Flammable).
-
The accumulation start date.
-
-
-
-
Temporary Storage:
-
Rationale: Safe temporary storage minimizes the risk of accidents in the laboratory.
-
Procedure:
-
Keep waste containers tightly closed except when adding waste.[8]
-
Store containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
The storage area should have secondary containment to capture any potential leaks.
-
-
-
Final Disposal:
-
Rationale: Chlorinated hazardous waste requires disposal by specialized, licensed professionals to ensure it is destroyed in an environmentally sound and legally compliant manner.
-
Procedure:
-
Contact your institution's EHS department to arrange for the collection of the full waste container.
-
The most probable and accepted disposal method for chlorinated organic compounds is high-temperature incineration at a federally permitted hazardous waste facility.[15] This process is designed to destroy the hazardous components completely.
-
-
Section 4: Spill and Emergency Procedures
Accidents can happen, and a prepared response is critical to minimizing harm.
-
Minor Spill (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9] Do not use combustible materials.
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated "Chlorinated Organic Solids" hazardous waste container.[4][16]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain vapors.
-
Activate the fire alarm if the substance is flammable and there is a risk of ignition.
-
Call your institution's emergency number and the EHS department.[17]
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] Seek immediate medical attention.
-
By adhering to these rigorous procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
-
Title: Safety Data Sheet: Pyridine Source: Carl ROTH, 2025 URL: [Link]
-
Title: Pyridine - SAFETY DATA SHEET Source: PENTA, 2024 URL: [Link] (A representative SDS link for a similar compound).
- Title: STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine Source: University Standard Operating Procedure Example URL: No direct public URL available, represents a common institutional document type.
-
Title: PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements Source: US Environmental Protection Agency (EPA), 2025 URL: [Link]
-
Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL Source: University of Louisville URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY Source: New Jersey Department of Health and Senior Services URL: [Link]
-
Title: Pyridine: incident management Source: GOV.UK URL: [Link]
-
Title: Screening-Level Hazard Characterization Chlorinated Pyridines Category Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Disposal of Chlorine-Containing Wastes Source: ResearchGate URL: [Link]
-
Title: Polylactic acid - Wikipedia (Disposal Section) Source: Wikipedia URL: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. louisville.edu [louisville.edu]
- 11. researchgate.net [researchgate.net]
- 12. Polylactic acid - Wikipedia [en.wikipedia.org]
- 13. ethz.ch [ethz.ch]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 2-Chlorothieno[3,2-b]pyridine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and drug development, the novel heterocyclic compound 2-Chlorothieno[3,2-b]pyridine presents significant opportunities. However, its unique chemical structure also necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides essential, experience-driven safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Hazard Analysis: A Composite Understanding
The thieno[3,2-b]pyridine core is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] The presence of a chlorinated pyridine introduces further, more severe hazards, including a high degree of toxicity through inhalation, skin contact, and ingestion.[2][3][4] It is also a skin and eye irritant and is flammable. Therefore, this compound must be handled as a hazardous substance with the potential for significant acute and chronic health effects.
Key Hazard Statements:
-
Flammable liquid and vapor.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is not merely a procedural step but a direct response to the identified hazards of toxicity and irritation.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against skin absorption, a primary route of toxic exposure.[2] Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious eye irritation or damage.[2][4][5] A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat. | Protects against skin contact and provides a layer of protection in the event of a fire. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for preventing the inhalation of harmful vapors, a significant toxicity risk.[3][4][5] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step operational plan is essential for minimizing risk. This workflow is designed to be a self-validating system, with each step logically following the last to ensure a closed loop of safety.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
